Nidufexor
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIXGYXBIBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336678 | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773489-72-7 | |
| Record name | Nidufexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidufexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDUFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nidufexor (LMB763): A Technical Guide on its Mechanism of Action in Nonalcoholic Steatohepatitis (NASH)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] With no currently approved therapies, NASH represents a significant unmet medical need.[2] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1][3][4] Nidufexor (also known as LMB763) is a novel, orally bioavailable, non-bile acid partial agonist of FXR developed for the treatment of NASH. This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data.
Core Mechanism: Partial Agonism of Farnesoid X Receptor (FXR)
This compound is a non-steroidal modulator derived from a tricyclic dihydrochromenopyrazole chemical series that exhibits partial agonistic activity on FXR. Unlike full agonists, a partial agonist elicits a submaximal response, which may offer a differentiated safety and efficacy profile. The core mechanism of this compound is the activation of FXR, which functions as a master regulator of metabolic pathways implicated in the pathophysiology of NASH.
Upon binding, this compound induces a conformational change in the FXR protein, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Key Signaling Pathways Modulated by this compound
FXR activation by this compound orchestrates a multi-pronged therapeutic effect by influencing several key signaling pathways:
-
Bile Acid Homeostasis: FXR activation in hepatocytes induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing the potentially cytotoxic bile acid pool. Simultaneously, FXR upregulates the Bile Salt Export Pump (BSEP), facilitating the excretion of bile acids from the liver.
-
Lipid Metabolism: By inducing SHP, FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This leads to a reduction in the synthesis of fatty acids and triglycerides in the liver, directly addressing the steatosis component of NASH.
-
Intestinal-Hepatic Signaling (FGF19 Axis): In intestinal enterocytes, FXR activation potently induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice). FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-Klotho), which provides an additional, potent layer of feedback inhibition on CYP7A1 expression.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB in hepatocytes and Kupffer cells. This reduction in inflammation can subsequently decrease the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
Preclinical Evidence in a NASH Model
The efficacy of this compound was evaluated in the STAM™ (Stelic Animal Model) mouse model of NASH, a well-established model that recapitulates the progression of human NASH from steatosis to fibrosis.
Experimental Protocol: STAM™ NASH Mouse Model
-
Model Induction: Two-day-old male C57BL/6 mice were injected with streptozotocin to induce a diabetic state. At 4 weeks of age, they were started on a high-fat diet to induce steatosis and NASH.
-
Treatment Regimen: At 6 weeks of age, with NASH already established, mice were randomized into treatment groups. This compound (referred to as compound 1 in the study) was administered orally once daily for 6 weeks.
-
Endpoint Analysis: At the end of the treatment period, liver tissues were collected for histological analysis (H&E and Sirius Red staining), and biochemical assays were performed to measure liver triglyceride levels. The NAFLD Activity Score (NAS) was calculated to assess disease severity.
Preclinical Efficacy Data
This compound treatment resulted in significant improvements across key markers of NASH pathology.
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change |
| NAFLD Activity Score (NAS) | 6.5 | 4.0 | -38.5% |
| Liver Triglycerides (mg/g) | ~120 | ~50 | -58.3% |
| Fibrosis Area (%) | 4.5 | 1.5 | -66.7% |
| p < 0.05 vs. Vehicle Control. Data adapted from Chianelli et al., J Med Chem, 2020. |
Clinical Evidence in NASH Patients
This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial (NCT02913105 / CLMB763X2201) to assess its safety, tolerability, and efficacy in patients with NASH.
Experimental Protocol: Phase 2 Clinical Trial
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 121 adult patients with biopsy-confirmed or phenotypic NASH and a hepatic fat fraction ≥10% as measured by MRI-PDFF. Patients had elevated Alanine Aminotransferase (ALT) levels at baseline.
-
Treatment Arms: Patients were randomized to receive this compound 50 mg, this compound 100 mg, or a matching placebo once daily for 12 weeks.
-
Primary and Secondary Endpoints: The trial evaluated the safety and tolerability of this compound. Efficacy endpoints included the change from baseline in ALT levels and liver fat content (measured by MRI-PDFF).
Clinical Efficacy and Safety Data
After 12 weeks of treatment, this compound demonstrated target engagement and led to significant improvements in markers of liver injury and steatosis.
Table 1: Key Efficacy Outcomes at 12 Weeks
| Parameter | Placebo | This compound 50 mg | This compound 100 mg |
| Change in ALT | - | Significant Reduction | Significant Reduction |
| Change in Liver Fat (MRI-PDFF) | - | Significant Reduction | Significant Reduction |
| Change in Body Weight | - | Reduction | Reduction |
| *p < 0.05 vs. Placebo. Specific mean change values were presented graphically in the source. |
Table 2: Summary of Adverse Events (AEs)
| Adverse Event | Placebo (n=40) | This compound 50 mg (n=44) | This compound 100 mg (n=37) |
| Pruritus (Itching) | 15.0% | 29.5% | 54.1% |
| Nausea | 5.0% | 11.4% | 18.9% |
| Serious AEs | N/A | 6.8% | 5.4% |
| AEs leading to Discontinuation | 10.0% (4 patients) | 0% | 29.7% (11 patients) |
The most frequent adverse event was pruritus, a known class effect of FXR agonists. The 50 mg dose was better tolerated, with no discontinuations due to adverse events, compared to the 100 mg dose.
Integrated Mechanism of Therapeutic Benefit
The preclinical and clinical data support a clear logical relationship between this compound's mechanism and its therapeutic effects in NASH. As a partial FXR agonist, this compound modulates the expression of key metabolic genes. This leads to a cascade of beneficial downstream effects that collectively ameliorate the NASH phenotype.
Conclusion
This compound is a non-bile acid, partial FXR agonist that addresses multiple pathogenic drivers of NASH. Through the activation of FXR, it beneficially modulates bile acid homeostasis, lipid metabolism, and inflammatory pathways. Preclinical studies demonstrate its ability to reduce steatosis, inflammation, and fibrosis in a robust animal model of NASH. Phase 2 clinical data confirm its target engagement in humans, showing significant reductions in liver fat and ALT, key indicators of steatohepatitis. While pruritus remains a class-related side effect, the overall profile of this compound supports the continued investigation of FXR agonism as a cornerstone therapeutic strategy for patients with NASH.
References
Nidufexor (LMB763): A Technical Whitepaper on its Farnesoid X Receptor (FXR) Partial Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nidufexor (also known as LMB763) is a novel, non-bile acid, orally bioavailable partial agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] As a key nuclear receptor, FXR is a master regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[5] this compound exhibits partial agonistic activity in vitro and modulates FXR-dependent gene expression in vivo. Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis, inflammation, and fibrosis. Phase 2 clinical trials in patients with NASH have shown that this compound can significantly reduce liver fat content and alanine aminotransferase (ALT) levels. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.
Introduction to the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, encoded by the NR1H4 gene. It is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, kidneys, and adrenal glands. Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.
Upon ligand binding, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key functions of FXR activation include:
-
Bile Acid Homeostasis: Repression of bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), via the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.
-
Lipid Metabolism: Inhibition of lipogenesis and reduction of triglyceride levels.
-
Glucose Metabolism: Regulation of gluconeogenesis and glycogen synthesis, contributing to improved insulin sensitivity.
-
Anti-inflammatory and Anti-fibrotic Effects: Reduction of hepatic inflammation and fibrosis in preclinical models of liver disease.
Given its central role as a metabolic regulator, FXR has emerged as a high-priority therapeutic target for NASH and other metabolic diseases.
This compound: Mechanism as a Partial Agonist
This compound is a non-bile acid FXR agonist developed from a tricyclic dihydrochromenopyrazole core. Unlike full agonists such as GW4064 or the natural ligand CDCA, this compound is a partial agonist.
Partial agonism may offer a significant therapeutic advantage. Full activation of FXR has been associated with side effects, including elevated LDL cholesterol. A partial agonist induces a submaximal response even at saturating concentrations. This is thought to result from inducing a unique conformational change in the FXR ligand-binding domain (LBD), leading to a balanced recruitment of both co-activators and co-repressors, thereby modulating gene expression differently than a full agonist. This selective gene modulation could potentially retain the beneficial effects on steatosis, inflammation, and fibrosis while mitigating mechanism-based side effects.
Quantitative Data on this compound's Biological Activity
The partial agonist activity of this compound has been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
This table summarizes the half-maximal effective concentration (EC50) and percentage efficacy of this compound in biochemical and cell-based assays compared to a reference full agonist.
| Assay Type | Target Interaction | EC50 (nM) | % Efficacy (Relative to Full Agonist GW4064) | Source |
| HTRF Biochemical Assay | FXR-SRC1 Interaction | 480 | 70% | |
| BSEP-Luciferase Cellular Assay | FXR Transcriptional Activity | 690 | 67% |
Table 2: In Vitro FXR Target Gene Modulation by this compound in Rat Primary Hepatocytes
This table shows the fold induction of key FXR target genes, Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), by this compound compared to a full agonist, tropifexor.
| Target Gene | Fold Induction (vs. DMSO) | % Induction (Relative to Full Agonist Tropifexor) | Source |
| BSEP | ~3.7-fold | ~65% | |
| SHP | Not specified | ~24% |
Table 3: Preclinical Efficacy of this compound in STAM™ Murine NASH Model
This table presents the in vivo efficacy of this compound in a well-established mouse model of NASH.
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Reduction | Source |
| NAFLD Activity Score (NAS) | 6.7 | 2.0 | ~70% | |
| Liver Triglycerides (mg/g) | 130 | 40 | ~69% | |
| Fibrosis Area (%) | 4.5 | 1.5 | ~67% |
Table 4: Phase 2 Clinical Trial Efficacy of this compound in NASH Patients (12 Weeks)
This table summarizes key efficacy endpoints from a Phase 2, randomized, double-blind, placebo-controlled trial.
| Parameter | Placebo | This compound (50 mg) | This compound (100 mg) | Source |
| ALT Reduction | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | ||
| Relative Reduction in Hepatic Fat (MRI-PDFF) | < 5% of patients with ≥30% drop | ~50% of patients with ≥30% drop | ~70% of patients with ≥30% drop | |
| Change in Body Weight | -2.02 kg (P < 0.01) | -1.44 kg (P < 0.01) |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding this compound's function and characterization.
Caption: FXR signaling pathway activated by the partial agonist this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]
- 4. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of Nidufexor (LMB-763): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nidufexor (LMB-763) is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR) partial agonist that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH) and diabetic nephropathy.[1][2] Developed by Novartis, this compound emerged from a high-throughput screening campaign aimed at identifying non-steroidal FXR modulators with a distinct pharmacological profile from bile acid-derived agonists like obeticholic acid.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Discovery and Medicinal Chemistry
This compound was identified through a medicinal chemistry effort focused on a tricyclic dihydrochromenopyrazole core.[3] The discovery process involved two distinct high-throughput screening (HTS) campaigns: a biochemical FXR-HTRF assay measuring the ligand-induced interaction between FXR and the Steroid Receptor Coactivator-1 (SRC1), and a cell-based FXR BSEP-luciferase reporter assay to measure the transcriptional activity of FXR on its target genes. This dual-screening approach led to the identification of a novel chemical series, which was subsequently optimized to improve potency and pharmacokinetic properties, ultimately yielding this compound (compound 1 in the discovery publication). A key aspect of its design was to create a non-bile acid agonist to avoid the off-target effects associated with bile acid-like molecules, such as activation of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Mechanism of Action: Partial FXR Agonism
This compound acts as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR is a key regulator of bile acid, lipid, and glucose metabolism. Upon activation by endogenous bile acids or synthetic agonists, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
As a partial agonist, this compound elicits a submaximal response compared to full FXR agonists. This nuanced activity profile was sought to potentially mitigate some of the side effects observed with full agonists, such as alterations in lipid profiles. In preclinical studies, this compound demonstrated selective modulation of FXR-dependent genes, leading to beneficial effects on steatosis, inflammation, and fibrosis in a murine model of NASH.
dot
Preclinical Development
In Vitro Pharmacology
The in vitro activity of this compound was characterized using various assays to determine its potency and efficacy as an FXR agonist.
Table 1: In Vitro Activity of this compound
| Assay | Description | Metric | Value | Reference |
| FXR-HTRF Assay | Measures ligand-induced interaction between FXR and SRC1. | EC50 | 480 nM | |
| % Efficacy (vs. GW4064) | 70% | |||
| FXR BSEP-Luciferase Reporter Assay | Measures transcriptional activity of FXR on the BSEP promoter. | EC50 | 690 nM | |
| % Efficacy (vs. GW4064) | 67% | |||
| Rat Primary Hepatocyte Assay | Measures induction of FXR target genes. | BSEP mRNA induction | ~3.7-fold | |
| SHP mRNA induction | (less than BSEP) |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in several preclinical species.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route | Dose | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | IV | 3 mg/kg | 4.5 | - | |
| PO | 10 mg/kg | 3.5 | High | ||
| Rat | IV | 5 mg/kg | 4.4 | - | |
| PO | 10 mg/kg | 2.7 | Moderate (52-72%) | ||
| Dog | IV | 0.5 mg/kg | 6.8 | - | |
| PO | 2 mg/kg | 10.1 | High |
Efficacy in a Murine Model of NASH
This compound's efficacy was assessed in the STAM™ mouse model of NASH, which recapitulates the key features of the human disease, including steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma.
Conclusion
This compound represents a significant effort in the development of non-bile acid FXR agonists for metabolic diseases. Its discovery and preclinical development demonstrated a promising profile of partial FXR agonism with efficacy in a relevant animal model of NASH. Phase 2 clinical trials have provided evidence of target engagement and potential therapeutic benefit in both NASH and diabetic nephropathy. The data gathered from these studies provide a solid foundation for understanding the therapeutic potential and safety profile of this novel compound. Further investigation would be needed to fully elucidate its long-term efficacy and safety in larger patient populations.
References
- 1. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Nidufexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (also known as LMB763) is an orally bioavailable, non-bile acid, partial agonist of the farnesoid X receptor (FXR).[1][2] Developed by Novartis, it represents a novel chemical series based on a tricyclic dihydrochromenopyrazole core.[1][3] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1] Agonism of FXR is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) because it can reduce hepatic fat accumulation, inflammation, and fibrosis. This compound was advanced to Phase 2 clinical trials for patients with NASH and diabetic nephropathy due to its partial agonistic activity observed in vitro and its FXR-dependent gene modulation in vivo.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and partially activating the farnesoid X receptor (FXR). As a nuclear receptor, FXR functions as a ligand-activated transcription factor. Upon binding by an agonist like this compound, FXR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of this compound-mediated FXR activation include:
-
Bile Acid Homeostasis: FXR activation in the liver induces the expression of the bile salt export pump (BSEP), which promotes the efflux of bile acids from hepatocytes. It also induces the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Gut-Liver Signaling: In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which travels to the liver and acts on the FGFR4 receptor to further suppress CYP7A1 expression, providing a negative feedback loop on bile acid production.
-
Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose metabolism. Its activation can inhibit lipogenesis and reduce steatosis.
The partial agonism of this compound suggests it may offer a differentiated safety and efficacy profile compared to full FXR agonists, potentially mitigating some on-target adverse effects.
In Vitro Pharmacological Data
This compound was identified from a novel series of non-bile acid FXR agonists. Its precursor, compound 2, demonstrated modest potency and partial agonistic activity. Subsequent optimization led to the development of this compound (compound 1), which exhibited potent partial agonist activity.
| Compound | Assay | EC50 (nM) | Efficacy (% vs. GW4064) | Efficacy (% vs. Tropifexor) | Reference |
| Compound 2 | FXR HTRF Biochemical Assay | 480 | 70% | - | |
| Compound 2 | FXR BSEP-luc Reporter Gene Assay | 690 | 67% | - | |
| This compound | FXR BSEP-luc Reporter Gene Assay | Potent | Partial Agonist | ~65% (BSEP induction) | |
| This compound | Primary Rat Hepatocyte qPCR (SHP) | - | - | ~24% (SHP induction) |
In Vivo & Preclinical Pharmacology
In a murine model of NASH (STAM™ model), this compound demonstrated significant efficacy in reducing disease activity. Treatment with this compound led to a reduction in NAFLD activity scores, liver triglycerides, and liver fibrosis. These beneficial effects are attributed to its potent and specific modulation of FXR-dependent genes in vivo.
Pharmacokinetics
This compound has been evaluated in multiple preclinical species and in human clinical trials, demonstrating properties suitable for oral administration.
Table 1: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) |
| Mouse | IV | 3 | 4.5 | 12 | 2.8 | - |
| Mouse | PO | 10 | 3.5 | - | - | 80 |
| Rat | IV | 3 | 4.4 | 20 | 4.6 | - |
| Rat | PO | 10 | 2.7 | - | - | 51 |
| Dog | IV | 0.5 | 6.8 | 5.1 | 2.4 | - |
| Dog | PO | 2 | 10.1 | - | - | 90 |
Table 2: Human Pharmacokinetic Parameters (Phase 2, NASH Patients)
| Parameter (unit) | Day | This compound 50 mg (N=43) | This compound 100 mg (N=37) |
| AUC_all (hng/mL) | 1 | 4400 ± 2340 (53.1%) | 11200 ± 4740 (42.3%) |
| AUC_all (hng/mL) | 42 | 5180 ± 2870 (55.5%) | 8590 ± 4090 (47.7%) |
Data are presented as mean ± SD (%CV).
In human trials, this compound demonstrated dose-proportional systemic exposure.
Clinical Studies
This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled trial in patients with NASH. The study assessed two doses, 50 mg and 100 mg, administered daily for 12 weeks.
Table 3: Summary of Key Efficacy Results (12 Weeks)
| Outcome | Placebo | This compound 50 mg | This compound 100 mg |
| ALT Reduction | - | Significant (p<0.05) | Significant (p<0.05) |
| Hepatic Fat Reduction (≥30%) | <5% | ~50% | ~70% |
| Change in Body Weight (kg) | - | -2.02 | -1.44 |
The trial demonstrated that this compound significantly lowered alanine aminotransferase (ALT) and hepatic fat fraction compared to placebo. While the study was terminated early, the data obtained showed that the 50 mg dose was well-tolerated and showed favorable efficacy.
Table 4: Most Frequent Adverse Events (Incidence %)
| Adverse Event | Placebo (n=40) | This compound 50 mg (n=44) | This compound 100 mg (n=37) |
| Pruritus (Itching) | 15.0% | 29.5% | 54.1% |
| Nausea | 5.0% | 11.4% | 18.9% |
| Increased Urine Protein/Creatinine | 7.5% | 18.2% | 18.9% |
| Hyperglycemia | 0% | 9.1% | 10.8% |
Adverse events were more frequent at the higher dose, with pruritus being the most common. Most events were mild to moderate (Grade 1 or 2). A separate trial also evaluated this compound in patients with diabetic kidney disease.
Experimental Protocols & Methodologies
The pharmacological profile of this compound was established using a range of standard and specialized assays.
-
FXR HTRF Biochemical Assay: This in vitro assay measures the direct interaction of a compound with the FXR ligand-binding domain (LBD). It typically uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the recruitment of a coactivator peptide to the FXR-LBD in the presence of the test compound. The signal is proportional to the degree of agonist activity.
-
FXR BSEP-luc Reporter Gene Cellular Assay: This cell-based assay assesses the ability of a compound to activate FXR within a cellular context and induce the transcription of a target gene.
-
Protocol Outline: A cell line (e.g., HepG2) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with an FXR response element (e.g., the BSEP promoter).
-
Cells are then treated with varying concentrations of the test compound (e.g., this compound) for a set period (e.g., 24 hours).
-
The luciferase activity is measured, which directly reflects the transcriptional activity of FXR. Potency (EC50) and efficacy are determined from the dose-response curve.
-
-
Target Gene Expression in Primary Hepatocytes: This experiment validates FXR target engagement in a more physiologically relevant system.
-
Protocol Outline: Primary hepatocytes (e.g., from rats) are isolated and cultured.
-
The cells are treated with the compound for a specified duration (e.g., 24 hours).
-
Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of known FXR target genes, such as BSEP and SHP, relative to a control.
-
-
In Vivo Efficacy (STAM™ NASH Model): This is a widely used murine model that recapitulates the progression of NASH from steatosis to fibrosis.
-
Protocol Outline: Male C57BL/6J mice are injected with streptozotocin at 2 days old to induce diabetes, followed by feeding a high-fat diet from 4 weeks of age to induce NASH.
-
Treatment with the test compound (e.g., this compound via oral gavage) or vehicle is initiated at a later stage (e.g., 6 weeks of age) and continued for a defined period.
-
At the end of the study, liver tissue is collected for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis) and measurement of liver triglycerides.
-
References
In Vitro Characterization of Nidufexor's Farnesoid X Receptor (FXR) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro studies on Nidufexor (also known as LMB763), a non-bile acid partial agonist of the Farnesoid X Receptor (FXR). This compound has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH). This document summarizes the quantitative data on its FXR binding affinity, details the experimental protocols used in these key studies, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound's FXR Binding Affinity
This compound's interaction with the Farnesoid X Receptor has been quantified using various in vitro assays. The following tables summarize the key findings from these studies, presenting the half-maximal effective concentration (EC50) and efficacy values, which are crucial for understanding the compound's potency and activity.
| Assay Type | Description | This compound (LMB763) EC50 | This compound (LMB763) Efficacy | Reference Compound | Reference Compound EC50 | Reference Compound Efficacy |
| FXR HTRF Biochemical Assay | A biochemical assay measuring the ligand-induced interaction between the FXR ligand-binding domain (LBD) and the Steroid Receptor Coactivator-1 (SRC1) peptide. | 480 nM | 70% | GW4064 | Not Reported | 100% (by definition) |
| FXR BSEP-luc Reporter Gene Assay | A cell-based assay measuring the transcriptional activity of full-length FXR on its direct target gene, the Bile Salt Export Pump (BSEP), using a luciferase reporter. | 690 nM | 67% | GW4064 | Not Reported | 100% (by definition) |
Table 1: In Vitro FXR Binding Affinity and Efficacy of this compound.
| Target Gene | Cell Type | This compound (LMB763) Induction | Comparator | Comparator Induction |
| BSEP mRNA | Rat Primary Hepatocytes | ~3.7-fold vs. DMSO control (~65% of Tropifexor) | Tropifexor (full agonist) | Not explicitly quantified, but used as 100% reference |
| SHP mRNA | Rat Primary Hepatocytes | ~24% of Tropifexor induction | Tropifexor (full agonist) | Not explicitly quantified, but used as 100% reference |
Table 2: this compound-mediated induction of FXR target genes in primary hepatocytes.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound's FXR binding affinity.
FXR Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Assay
Objective: To quantify the direct interaction between this compound and the FXR ligand-binding domain (LBD) and its ability to recruit a coactivator peptide.
Principle: This assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). The FXR-LBD is tagged with a donor fluorophore, and the coactivator peptide (SRC1) is tagged with an acceptor fluorophore. When this compound binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the SRC1 peptide. The proximity of the donor and acceptor fluorophores results in energy transfer and a detectable fluorescent signal that is proportional to the extent of binding and coactivator recruitment.
Materials:
-
Recombinant FXR ligand-binding domain (LBD) fused to a tag (e.g., GST) labeled with Europium cryptate (donor).
-
Biotinylated Steroid Receptor Coactivator-1 (SRC1) peptide.
-
Streptavidin-d2 (acceptor).
-
This compound and reference compounds (e.g., GW4064).
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT).
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
In a 384-well plate, add the test compounds, the Europium-labeled FXR-LBD, and the biotinylated SRC1 peptide.
-
Add Streptavidin-d2 to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the EC50 and efficacy.
FXR BSEP-luc Reporter Gene Assay
Objective: To measure the ability of this compound to activate the transcriptional activity of FXR in a cellular context.
Principle: This cell-based assay utilizes a reporter gene system. Cells are engineered to express the full-length FXR protein and a luciferase reporter gene under the control of a promoter containing FXR response elements (FXREs), such as the BSEP promoter. When this compound enters the cell and binds to FXR, the activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the FXREs in the BSEP promoter, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of FXR.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2).
-
Expression plasmids for human full-length FXR and RXRα.
-
A reporter plasmid containing the luciferase gene driven by the BSEP promoter (BSEP-luc).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound and reference compounds (e.g., GW4064).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the FXR, RXRα, BSEP-luc, and control plasmids using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or the reference compound.
-
Incubate the cells for another 24 hours to allow for compound treatment and reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 and efficacy.
Visualizations
The following diagrams illustrate the key biological and experimental processes described in this guide.
Nidufexor's effect on bile acid synthesis and transport
An In-depth Technical Guide on Nidufexor's Effect on Bile Acid Synthesis and Transport
Introduction
This compound (LMB763) is a non-bile acid, partial agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[1][2][3] FXR is a primary regulator of bile acid, lipid, and glucose homeostasis.[4][5] Its activation by endogenous bile acids or synthetic agonists like this compound triggers a cascade of genomic and metabolic effects. This guide provides a detailed examination of this compound's mechanism of action, with a specific focus on its modulatory effects on the synthesis and transport of bile acids, making it a therapeutic candidate for conditions like non-alcoholic steatohepatitis (NASH).
Core Mechanism of Action: FXR Activation
As a ligand-activated transcription factor, FXR functions as a sensor for bile acids. Upon binding by an agonist such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key among these target genes are the Small Heterodimer Partner (SHP), an inhibitory nuclear receptor, and the Bile Salt Export Pump (BSEP), a crucial bile acid transporter.
Caption: this compound activates the FXR/RXR heterodimer, which binds to FXREs to upregulate target genes like SHP and BSEP.
Effect on Bile Acid Synthesis
The primary mechanism by which FXR activation suppresses bile acid synthesis is through the robust negative feedback regulation of Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This suppression is achieved through two synergistic pathways:
-
Hepatic Pathway (FXR-SHP): In the liver, activated FXR directly induces the expression of SHP. SHP, in turn, acts as a transcriptional repressor, inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 gene expression.
-
Intestinal Pathway (FXR-FGF19): In the ileum, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that potently represses CYP7A1 transcription, acting independently of SHP.
The reduction in CYP7A1 activity leads to a decrease in the synthesis of new bile acids from cholesterol. A key serum biomarker for this activity is 7α-hydroxy-4-cholesten-3-one (C4), a direct downstream product of CYP7A1.
Caption: this compound inhibits CYP7A1 via the hepatic SHP pathway and the intestinal FGF19 pathway.
Quantitative Data on Bile Acid Synthesis Markers
Clinical studies with FXR agonists have demonstrated clear target engagement through the measurement of these biomarkers.
Table 1: Effect of FXR Agonists on Bile Acid Synthesis Markers
| Marker | Drug | Dose | Change from Baseline | Study Population | Reference |
|---|---|---|---|---|---|
| FGF19 | Px-102 | >0.3 mg/kg | Up to 1600% increase | Healthy Volunteers | |
| C4 | Px-102 | 0.15 mg/kg | ~80% decrease | Healthy Volunteers | |
| C4 | Px-102 | 4.5 mg/kg | ~95% decrease | Healthy Volunteers | |
| ALT | This compound | 50-100 mg | Significant decrease vs. placebo | NASH Patients |
| Hepatic Fat | this compound | 50-100 mg | Significant decrease vs. placebo | NASH Patients | |
Effect on Bile Acid Transport
FXR activation plays a dual role in managing hepatocyte bile acid concentrations by coordinating their uptake and efflux.
-
Increased Efflux: FXR activation directly upregulates the expression of the ABCB11 gene, which encodes the Bile Salt Export Pump (BSEP). BSEP is located on the canalicular membrane of hepatocytes and is the primary transporter responsible for secreting bile acids from the liver into the bile, which is the rate-limiting step in their enterohepatic circulation. By increasing BSEP expression, this compound enhances the removal of bile acids from hepatocytes, protecting them from toxic accumulation.
-
Decreased Uptake: The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the main transporter responsible for the uptake of bile acids from portal blood into hepatocytes. FXR activation suppresses NTCP expression. This is an indirect effect mediated by SHP, which inhibits the transcriptional activity of nuclear receptors (e.g., RAR/RXR) required for NTCP gene expression. Reducing NTCP-mediated uptake limits the entry of bile acids into the liver, further alleviating the intracellular bile acid load.
Caption: this compound enhances bile acid efflux via BSEP and reduces uptake via NTCP suppression.
Key Experimental Protocols
FXR Activation Assay (Luciferase Reporter Gene Assay)
-
Objective: To quantify the ability of a compound like this compound to activate the FXR signaling pathway in vitro.
-
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are cultured under standard conditions.
-
Transfection: Cells are co-transfected with several plasmids:
-
An expression vector for human FXR (e.g., pCMX-FXR).
-
An expression vector for its heterodimer partner, RXR (e.g., pCMX-RXR).
-
A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, a known agonist (e.g., GW4064) as a positive control, or vehicle (DMSO) for 24 hours.
-
Lysis and Analysis: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. β-galactosidase activity is measured for normalization.
-
Data Interpretation: An increase in luciferase activity relative to the vehicle control indicates FXR activation. Data are typically plotted as a dose-response curve to determine potency (EC₅₀).
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
Objective: To measure changes in the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Primary human hepatocytes or liver cell lines are treated with this compound or vehicle control for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy) and its concentration and purity are determined.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The reaction is run in a real-time PCR machine. The relative expression of the target genes is calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Measurement of Serum Bile Acid Synthesis Markers (LC-MS/MS)
-
Objective: To measure serum concentrations of C4 and FGF19 as in vivo biomarkers of FXR engagement and downstream activity.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects at baseline and at various time points after administration of this compound. Serum is separated by centrifugation.
-
Sample Preparation:
-
An internal standard (e.g., a deuterated version of the analyte) is added to the serum samples.
-
For C4, proteins are precipitated, and the supernatant is subjected to solid-phase extraction (SPE) to isolate the steroid.
-
For FGF19, an immunoassay-based method like ELISA or a targeted mass spectrometry approach can be used.
-
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compound of interest is separated from other matrix components by the LC column and then ionized and fragmented in the mass spectrometer.
-
Quantification: The concentration of the analyte (e.g., C4) is determined by comparing the area of its specific mass transition peak to that of the internal standard, against a standard curve.
-
Conclusion
This compound exerts its effects on bile acid homeostasis through potent activation of the Farnesoid X Receptor. This activation orchestrates a coordinated response that simultaneously suppresses the primary bile acid synthesis enzyme, CYP7A1, and remodels the hepatocyte's transport machinery to favor bile acid efflux over uptake. By decreasing the synthesis and intracellular concentration of bile acids, this compound helps protect the liver from bile acid-induced toxicity, inflammation, and fibrosis, providing a strong mechanistic rationale for its investigation as a therapy for NASH and other cholestatic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
Cellular Pathways Modulated by Nidufexor Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (LMB763) is a potent, orally available, non-bile acid partial agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, where it functions as a key regulator of bile acid, lipid, and glucose metabolism.[4] Activation of FXR has been shown to reduce hepatic steatosis, inflammation, and fibrosis, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH).[2] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Partial Agonism of FXR
This compound exerts its therapeutic effects primarily through the partial activation of FXR. As a partial agonist, this compound elicits a submaximal response compared to full FXR agonists, which may contribute to its tolerability profile. Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Cellular Pathways Modulated by this compound
This compound treatment impacts several key cellular pathways implicated in the pathophysiology of NASH.
Bile Acid Metabolism and Homeostasis
A primary function of FXR is the tight regulation of bile acid homeostasis. This compound, by activating FXR, modulates the expression of genes involved in bile acid synthesis, transport, and detoxification.
-
Induction of Small Heterodimer Partner (SHP): this compound upregulates the expression of Nr0b2, the gene encoding SHP. SHP is a transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback loop reduces the overall bile acid pool.
-
Upregulation of Bile Salt Export Pump (BSEP): this compound treatment increases the expression of ABCB11, the gene encoding BSEP. BSEP is a canalicular transport protein responsible for the efflux of bile acids from hepatocytes into the bile.
-
Regulation of Other Bile Acid Transporters: FXR activation by this compound also influences other transporters such as the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which are involved in the basolateral efflux of bile acids from enterocytes and hepatocytes.
Lipid Metabolism
Dysregulated lipid metabolism is a hallmark of NASH. This compound ameliorates hepatic steatosis by modulating the expression of genes involved in lipogenesis, fatty acid oxidation, and lipid transport.
-
Inhibition of Lipogenesis: FXR activation by this compound can suppress the expression and activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. This leads to decreased expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).
-
Modulation of Triglyceride Metabolism: this compound influences the expression of genes involved in triglyceride synthesis and clearance.
Inflammation
Chronic inflammation is a key driver of liver injury in NASH. This compound exhibits anti-inflammatory effects by repressing the expression of pro-inflammatory genes in the liver.
-
Inhibition of NF-κB Signaling: FXR activation has been shown to antagonize the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammation.
-
Modulation of Inflammatory Gene Expression: RNA-sequencing analysis of liver tissue from a murine NASH model treated with this compound revealed significant modulation of genes involved in inflammatory pathways. While specific targets are not fully detailed in the available literature, the overall effect is a reduction in the inflammatory phenotype.
Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix, is the most critical predictor of long-term outcomes in NASH patients. This compound has demonstrated anti-fibrotic effects in preclinical models.
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: The anti-fibrotic effects of FXR agonists are partly attributed to the inhibition of HSC activation, the primary cell type responsible for collagen production in the liver.
-
Modulation of Fibrosis-Related Gene Expression: this compound treatment has been shown to reduce the expression of key pro-fibrotic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).
Quantitative Data on this compound-Modulated Gene Expression
The following tables summarize the available quantitative data on the effects of this compound on gene expression from preclinical studies.
Table 1: In Vitro FXR Target Gene Induction in Rat Primary Hepatocytes
| Gene | Treatment | Fold Induction (vs. Vehicle) | % of Full Agonist (Tropifexor) Response |
| BSEP (Abcb11) | This compound | ~3.7 | ~65% |
| SHP (Nr0b2) | This compound | Not specified | ~24% |
Table 2: In Vivo Modulation of FXR Target and NASH-Related Genes in a Murine NASH Model (STAM™)
| Gene Category | Treatment | Number of Differentially Expressed Genes | Key Modulated Genes (where specified) |
| All Genes | This compound | 888 | - |
| NASH-Dysregulated Genes | This compound | 250 | - |
| Canonical FXR Target Genes | This compound | Not specified | Nr0b2 (SHP), OSTb, Map3k13, Aldh1l2, Cyp8b1 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the cellular effects of this compound.
In Vitro FXR Agonism Assay
Objective: To determine the potency and efficacy of this compound as an FXR agonist in a cellular context.
Methodology:
-
Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a full FXR agonist (e.g., Tropifexor) for 24 hours.
-
RNA Isolation: Total RNA is extracted from the cells using a standard method (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is carried out using SYBR Green or TaqMan chemistry with primers specific for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.
-
In Vivo Efficacy in a Murine NASH Model (STAM™)
Objective: To evaluate the therapeutic effects of this compound on steatosis, inflammation, and fibrosis in a relevant animal model of NASH.
Methodology:
-
Animal Model: The STAM™ model is induced in C57BL/6J mice by a single subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age. This model recapitulates the key histopathological features of human NASH.
-
Treatment: Mice are orally administered this compound or a vehicle control daily for a specified duration (e.g., 6-8 weeks).
-
Histopathological Analysis:
-
Liver tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
NAFLD Activity Score (NAS) is calculated to quantify the severity of NASH.
-
-
Gene Expression Analysis (RNA-Sequencing):
-
Total RNA is extracted from liver tissue.
-
RNA quality and quantity are assessed.
-
Libraries for next-generation sequencing are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).
-
Sequencing is performed on a high-throughput platform (e.g., Illumina).
-
Bioinformatic analysis is conducted to identify differentially expressed genes and perform pathway analysis.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for FXR Binding
Objective: To identify the genome-wide binding sites of the FXR in response to this compound treatment.
Methodology:
-
Cell/Tissue Preparation: Primary hepatocytes or liver tissue from treated and control animals are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: The chromatin is sheared into small fragments (typically 200-700 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to FXR to pull down the FXR-DNA complexes. A non-specific IgG is used as a negative control.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing, and high-throughput sequencing is performed.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of FXR enrichment. Motif analysis can be performed to identify FXREs within the bound regions.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: this compound-mediated FXR signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic agent for NASH through its partial agonism of FXR. By modulating key cellular pathways involved in bile acid metabolism, lipid homeostasis, inflammation, and fibrosis, this compound addresses multiple facets of NASH pathophysiology. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other FXR-targeting compounds. Further research, particularly the public release of detailed gene expression datasets from clinical trials, will be invaluable in refining our understanding of this compound's mechanism of action in humans.
References
Preclinical Evidence for Nidufexor in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Nidufexor (LMB763) in the context of liver fibrosis. This compound is a novel, non-bile acid, partial agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] FXR activation has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) due to its ability to reduce steatosis, inflammation, and fibrosis. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Partial FXR Agonism
This compound is a selective modulator of FXR, exhibiting partial agonistic activity. In vitro studies have demonstrated that this compound induces the expression of key FXR target genes, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), although to a lesser extent than full agonists like tropifexor. This partial activation is a key characteristic of this compound, suggesting a potential for a differentiated efficacy and safety profile. The activation of FXR by this compound plays a crucial role in regulating metabolic pathways and reducing the pathological hallmarks of NASH, including liver fibrosis.
Preclinical Efficacy in a Murine NASH Model
The primary preclinical evidence for this compound's anti-fibrotic effects comes from studies utilizing the STAM™ (Stelic Animal Model) of NASH. This model effectively recapitulates the progression of human NASH, including the development of significant liver fibrosis.
Quantitative Data from the STAM™ NASH Model
Treatment with this compound demonstrated a significant reduction in the overall disease activity and specific markers of liver fibrosis in the STAM™ mouse model. The key quantitative findings are summarized in the table below.
| Parameter | Vehicle Control | This compound Treatment | Outcome | p-value |
| NAFLD Activity Score (NAS) | ~3.5 | ~1.5 | Significant Reduction | P < 0.01 |
| Liver Triglycerides | High | Significantly Reduced | Reduction in Steatosis | *P < 0.001 |
| Liver Fibrosis (Sirius Red Staining) | Present | Visibly Reduced | Attenuation of Fibrosis | **P < 0.0001 |
Note: The exact oral gavage dosage of this compound used for the fibrosis assessment in the cited study was not specified, though pharmacokinetic studies were conducted at doses ranging from 0.1 to 100 mg/kg. The quantitative values for NAFLD Activity Score and Liver Triglycerides are approximated from the graphical data presented in Chianelli et al., 2020. The reduction in liver fibrosis was demonstrated through representative images and a statistical significance value, though specific numerical quantification of the fibrotic area was not provided in the publication.
Experimental Protocols
STAM™ NASH Mouse Model
The STAM™ model is a well-established model for inducing NASH and subsequent fibrosis. The general protocol is as follows:
-
Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic phenotype.
-
High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet to induce steatosis and inflammation.
-
Progression to NASH and Fibrosis: By nine weeks of age, the mice typically develop characteristic features of NASH, including fibrosis.
-
Therapeutic Intervention: Treatment with this compound or a vehicle control is initiated in mice with established NASH. The duration of treatment for the assessment of anti-fibrotic effects was for a period leading up to the study endpoint at twelve weeks of age.
-
Endpoint Analysis: At the end of the study period, liver tissues are collected for histological and molecular analysis.
Histological Analysis of Liver Fibrosis
-
Sirius Red Staining: Liver sections are stained with Picrosirius Red to visualize collagen deposition, a hallmark of fibrosis. The stained sections are then imaged, and the extent of the red-stained fibrotic areas is quantified.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR): To assess the molecular effects of this compound, the expression levels of key genes involved in the FXR signaling pathway and fibrosis are quantified using qPCR. Total RNA is extracted from liver tissue, reverse-transcribed into cDNA, and then qPCR is performed using primers specific for target genes such as BSEP, SHP, Col1a1 (Collagen Type I Alpha 1 Chain), Acta2 (Alpha-Smooth Muscle Actin), and Timp1 (Tissue Inhibitor of Metalloproteinases 1).
Signaling Pathways and Experimental Workflows
This compound's Anti-Fibrotic Signaling Pathway
This compound exerts its anti-fibrotic effects through the activation of the FXR signaling pathway, which in turn regulates the expression of genes involved in the fibrogenic process.
Preclinical Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an anti-fibrotic agent like this compound.
References
Methodological & Application
Application Notes and Protocols for Nidufexor in Murine Models of NASH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nidufexor (LMB763), a partial farnesoid X receptor (FXR) agonist, in in vivo mouse models of non-alcoholic steatohepatitis (NASH). The protocols detailed below are based on established methodologies and published research to ensure reproducibility and accuracy in preclinical studies.
Introduction
This compound is a non-bile acid FXR agonist that has shown promise in the treatment of NASH by reducing hepatic steatosis, inflammation, and fibrosis.[1][2] As a partial agonist, it modulates FXR target genes, offering a potential therapeutic avenue for this complex metabolic liver disease.[2] The following sections provide detailed protocols for the utilization of this compound in the Stelic Animal Model (STAM), a well-established murine model that recapitulates the progression of NASH to fibrosis.[1]
Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by binding to and partially activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine. FXR plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by this compound initiates a signaling cascade that leads to the downstream regulation of target genes involved in inflammation, fibrosis, and metabolic pathways, ultimately ameliorating the pathological features of NASH.
Experimental Protocols
Protocol 1: Induction of NASH using the STAM™ Mouse Model
This protocol describes the induction of NASH in mice, which involves a combination of streptozotocin (STZ) injection and a high-fat diet.
Materials:
-
Male C57BL/6J mice (2 days old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
High-Fat Diet (HFD)
-
Standard chow
Procedure:
-
STZ Injection: At 2 days of age, administer a single subcutaneous injection of STZ (200 µg per mouse) dissolved in citrate buffer to male C57BL/6J pups.
-
Weaning and Diet: At 4 weeks of age, wean the mice and switch them to a high-fat diet. The control group should be maintained on a standard chow diet.
-
Disease Progression: The mice will develop steatosis around 6-8 weeks of age, which progresses to NASH with fibrosis by 9-12 weeks.
Protocol 2: this compound Dosing and Administration
This protocol outlines the preparation and administration of this compound to the STAM mouse model.
Materials:
-
This compound (LMB763)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/mL and 30 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).
-
Administration: Beginning at 6 weeks of age (after NASH has been established), administer this compound or vehicle control daily via oral gavage.
-
Treatment Duration: Continue the treatment for a period of 3 to 6 weeks to assess the therapeutic efficacy.
Protocol 3: Histological Analysis of Liver Tissue
This protocol details the staining procedures for assessing liver pathology.
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Sirius Red stain
Procedure:
-
Fixation and Embedding: Fix liver tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
H&E Staining: Stain sections with H&E to evaluate steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) can be used for semi-quantitative assessment.
-
Sirius Red Staining: Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
Protocol 4: Biochemical Analysis of Blood and Liver Samples
This protocol describes the measurement of key biochemical markers of liver injury and metabolic dysregulation.
Materials:
-
Blood collection tubes (for serum or plasma)
-
Centrifuge
-
Commercial assay kits for:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Triglycerides
-
Total Cholesterol
-
Procedure:
-
Sample Collection: Collect blood via cardiac puncture at the time of sacrifice and separate serum or plasma. Prepare liver homogenates for tissue-level analysis.
-
Biochemical Assays: Use commercial assay kits to measure the levels of ALT, AST, triglycerides, and cholesterol in serum/plasma and liver homogenates according to the manufacturer's instructions.
Data Presentation
The quantitative data from the in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: this compound Dosage and Administration in STAM Mouse Model
| Parameter | Details |
| Mouse Strain | C57BL/6J |
| NASH Model | STAM (Streptozotocin + High-Fat Diet) |
| Compound | This compound (LMB763) |
| Dosage | 10 mg/kg and 30 mg/kg |
| Administration Route | Oral Gavage |
| Frequency | Once daily |
| Vehicle | 0.5% Methylcellulose in water |
| Treatment Duration | 3 weeks (from week 6 to week 9 of age) |
Table 2: Efficacy of this compound on Biochemical Markers in STAM Mice
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Histological Scores in STAM Mice
| Treatment Group | NAFLD Activity Score (NAS) | Fibrosis Score (Sirius Red) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a robust mouse model of NASH. The detailed protocols for model induction, drug administration, and endpoint analysis are intended to guide researchers in conducting rigorous and reproducible studies to further elucidate the therapeutic potential of this FXR agonist. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to the development of effective therapies for NASH.
References
Application Notes and Protocols for Measuring Nidufexor FXR Activation Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for measuring the activation of the Farnesoid X Receptor (FXR) by Nidufexor (LMB763), a partial FXR agonist, using cell-based assays.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on FXR agonists for therapeutic applications, such as in nonalcoholic steatohepatitis (NASH).[5]
Introduction to FXR and this compound
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR) upon activation by bile acids or synthetic agonists. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes regulated by FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are crucial for maintaining bile acid homeostasis.
This compound (LMB763) is a non-bile acid, partial agonist of FXR that has been investigated for the treatment of NASH. Its partial agonism suggests a selective modulation of FXR target genes, which may offer a beneficial therapeutic profile. Accurate and reproducible methods to quantify this compound's activation of FXR are essential for its preclinical and clinical development.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other relevant FXR agonists in various cell-based and biochemical assays. This data is crucial for comparing the activity of different compounds and for designing experiments.
| Compound | Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| This compound (LMB763) | FXR BSEP-luc Reporter Gene Assay | - | Human FXR | EC50 | 690 nM | |
| This compound (LMB763) | FXR HTRF Biochemical Assay | - | Human FXR/SRC1 | EC50 | 480 nM | |
| GW4064 | FXR BSEP-luc Reporter Gene Assay | - | Human FXR | % Efficacy | 100% (reference) | |
| INT-767 | AlphaScreen Coactivator Recruitment | - | Human FXR | EC50 | 7 ± 1.5 nM | |
| INT-747 (OCA) | AlphaScreen Coactivator Recruitment | - | Human FXR | EC50 | 76 ± 4.3 nM | |
| Fexaramine | Cell-based Reporter Assay | - | Human FXR | EC50 | 25 nM | |
| XL335 | SEAP Reporter Assay | HEK293T/17 | Human FXR | EC50 | 3.2 nM |
FXR Signaling Pathway
The diagram below illustrates the mechanism of FXR activation by an agonist like this compound, leading to the regulation of target gene expression.
FXR signaling pathway upon agonist binding.
Experimental Protocols
A common and robust method to measure FXR activation is the luciferase reporter gene assay. This assay quantifies the transcriptional activity of FXR in response to a ligand.
Protocol: FXR Luciferase Reporter Gene Assay
This protocol is adapted from methodologies described for measuring FXR agonist activity.
1. Materials and Reagents:
-
Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2.
-
Expression Plasmids:
-
An expression vector for full-length human FXR.
-
An expression vector for human RXRα.
-
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., pGL3-FXRE-Luc).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency (e.g., pRL-SV40).
-
Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line (e.g., Lipofectamine®).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compound: this compound (and other controls) dissolved in DMSO.
-
Luciferase Assay System: A commercial kit for measuring firefly and Renilla luciferase activity (e.g., Dual-Glo® Luciferase Assay System).
-
Assay Plates: White, sterile, 96-well cell culture plates.
2. Experimental Workflow:
The following diagram outlines the key steps in the FXR luciferase reporter gene assay.
Workflow for FXR luciferase reporter assay.
3. Detailed Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells in complete medium until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white plate at a density of 3 x 104 to 5 x 104 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection and Compound Treatment
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the FXR, RXR, FXRE-luciferase, and Renilla control plasmids with the transfection reagent in serum-free medium. A suggested ratio of reporter to expression vector is 10:1.
-
Remove the culture medium from the cells and add the transfection mixture.
-
Incubate for 4-6 hours at 37°C.
-
Prepare serial dilutions of this compound and control compounds (e.g., GW4064 as a positive control, DMSO as a vehicle control) in the appropriate cell culture medium.
-
After the transfection incubation, replace the transfection mixture with 100 µL of medium containing the desired concentration of the test compound.
-
Incubate for 18-24 hours at 37°C.
Day 3: Measurement of Luciferase Activity
-
Equilibrate the plate to room temperature.
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the first luciferase substrate (for firefly luciferase) to each well and measure the luminescence using a plate reader.
-
Add the second reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.
4. Data Analysis:
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell viability.
-
Fold Induction: Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Alternative and Complementary Assays
While the luciferase reporter assay is a widely used method, other assays can provide complementary information on FXR activation.
-
Secreted Alkaline Phosphatase (SEAP) Reporter Assay: Similar to the luciferase assay, but the reporter protein (SEAP) is secreted into the culture medium. This allows for repeated sampling from the same wells over time. The protocol involves collecting aliquots of the medium and measuring SEAP activity using a chemiluminescent substrate.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a biochemical assay that measures the ligand-induced interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC1). It provides a direct measure of the initial step in FXR activation.
-
Quantitative PCR (qPCR): This assay measures the change in mRNA expression of endogenous FXR target genes (e.g., SHP, BSEP) in response to compound treatment in a relevant cell line (e.g., primary hepatocytes). This confirms that the agonist can regulate target genes in a more physiological context.
By employing these detailed protocols and understanding the underlying principles of FXR activation, researchers can effectively characterize the activity of this compound and other FXR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Nidufexor in Primary Human Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (also known as LMB763) is a potent, orally available, non-bile acid partial agonist of the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has been shown to reduce lipid accumulation, inflammation, and fibrosis in the liver, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH). This compound has demonstrated FXR-dependent gene modulation and has advanced to Phase 2 clinical trials for NASH.
These application notes provide detailed protocols for the use of this compound in primary human hepatocyte cultures, a key in vitro model for studying liver physiology and drug metabolism. The following sections outline experimental procedures, present expected quantitative data based on preclinical studies, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in primary hepatocyte cultures. The data on gene expression is derived from studies in rat primary hepatocytes, which is expected to be indicative of the effects in human hepatocytes due to the conserved function of FXR.
Table 1: Effect of this compound on FXR Target Gene Expression in Primary Hepatocytes
| Target Gene | Treatment | Fold Induction (vs. Vehicle) | Reference |
| BSEP (Bile Salt Export Pump) | This compound | ~3.7 | |
| SHP (Small Heterodimer Partner) | This compound | (Data not available for specific fold-induction, but induction is expected) | |
| BSEP | Tropifexor (Full Agonist) | ~5.7 (calculated) | |
| SHP | Tropifexor (Full Agonist) | (Data not available for specific fold-induction, but induction is expected) |
Data from Chianelli et al., 2020, using rat primary hepatocytes treated for 24 hours. This compound's partial agonism results in a lower induction compared to the full agonist Tropifexor.
Table 2: Comparative Agonist Activity of this compound
| Assay | Compound | EC50 (nM) | % Efficacy (vs. GW4064) | Reference |
| FXR HTRF Biochemical Assay | This compound Precursor (Compound 2) | 480 | 70% | |
| FXR BSEP-luc Reporter Gene Assay | This compound Precursor (Compound 2) | 690 | 67% |
Data for a precursor to this compound, indicating a partial agonist profile.
Experimental Protocols
The following are detailed protocols for the culture of primary human hepatocytes and their treatment with this compound.
Protocol 1: Thawing and Plating of Cryopreserved Primary Human Hepatocytes
This protocol is adapted from standard procedures for handling cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, and 100 nM insulin)
-
Collagen-coated cell culture plates (e.g., 6-well, 12-well, or 24-well)
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Pre-warm the Hepatocyte Plating Medium in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes by partially immersing it in the 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a 15 mL conical tube containing pre-warmed plating medium.
-
Rinse the cryovial with plating medium to recover any remaining cells and add it to the conical tube.
-
Centrifuge the cell suspension at 50-100 x g for 5-10 minutes at room temperature.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in an appropriate volume of plating medium.
-
Determine cell viability and density using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.3-0.5 x 10^6 cells/well for a 24-well plate).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed culture medium.
Protocol 2: Treatment of Primary Human Hepatocytes with this compound
Materials:
-
Plated primary human hepatocytes (from Protocol 1)
-
Hepatocyte Culture Medium (serum-free)
-
This compound (LMB763) stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the plated hepatocytes.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Following incubation, collect the cell lysates for RNA or protein analysis, or the culture supernatant for secreted biomarker analysis.
Protocol 3: Analysis of FXR Target Gene Expression by qPCR
Materials:
-
Treated primary human hepatocytes (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human BSEP, SHP, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Lyse the cells directly in the culture wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: this compound activates the FXR signaling pathway in hepatocytes.
Experimental Workflow
Caption: Workflow for studying this compound in primary human hepatocytes.
References
- 1. Human-specific dual regulations of FXR-activation for reduction of fatty liver using in vitro cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR Analysis of Farnesoid X Receptor (FXR) Target Genes Following Nidufexor Treatment
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nidufexor (LMB763) is a potent and selective partial agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2][3][4][5] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by agonists like this compound modulates the expression of numerous target genes, leading to therapeutic effects in metabolic diseases such as non-alcoholic steatohepatitis (NASH). This document provides a detailed protocol for the quantitative analysis of FXR target gene expression in response to this compound treatment using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
FXR activation by this compound initiates a signaling cascade that regulates the transcription of key metabolic genes. This application note focuses on the quantification of well-established FXR target genes:
-
Small Heterodimer Partner (SHP; NR0B2): A key transcriptional repressor involved in the negative feedback regulation of bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): A transporter protein responsible for the efflux of bile acids from hepatocytes into the bile.
-
Fibroblast Growth Factor 19 (FGF19): An endocrine hormone that signals from the intestine to the liver to suppress bile acid synthesis.
-
Organic Solute Transporter Alpha (OSTα; SLC51A) and Beta (OSTβ; SLC51B): Subunits of a basolateral transporter responsible for bile acid efflux from enterocytes into the portal circulation.
FXR Signaling Pathway and this compound's Mechanism of Action
This compound, as an FXR agonist, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.
References
Application Notes and Protocols: Immunohistochemistry for Fibrosis Markers in Nidufexor-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (LMB763) is a potent and selective non-bile acid agonist of the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, and it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1] this compound has been shown to reduce liver steatosis, inflammation, and fibrosis in preclinical models of NASH.
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key fibrosis markers in tissue samples treated with this compound. The included methodologies and data presentation guidelines are intended to assist researchers in evaluating the anti-fibrotic efficacy of this compound and similar FXR agonists.
Data Presentation
The following tables present representative quantitative data for the immunohistochemical analysis of fibrosis markers in a preclinical model of liver fibrosis treated with this compound. This data is illustrative and intended to provide a framework for the presentation of experimental results.
Table 1: Quantitative Analysis of Collagen Type I (COL1A1) Expression
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Optical Density) | Percent Positive Area (%) |
| Vehicle Control | - | 0.85 ± 0.12 | 15.2 ± 2.5 |
| This compound | 10 | 0.62 ± 0.09 | 10.8 ± 1.9 |
| This compound | 30 | 0.41 ± 0.07 | 6.5 ± 1.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Quantitative Analysis of Alpha-Smooth Muscle Actin (α-SMA) Expression
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Optical Density) | Percent Positive Area (%) |
| Vehicle Control | - | 0.98 ± 0.15 | 12.8 ± 2.1 |
| This compound | 10 | 0.71 ± 0.11 | 8.9 ± 1.6 |
| This compound | 30 | 0.49 ± 0.08 | 5.2 ± 1.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 3: Quantitative Analysis of Transforming Growth Factor-Beta (TGF-β) Expression
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Optical Density) | Percent Positive Area (%) |
| Vehicle Control | - | 0.79 ± 0.10 | 18.5 ± 3.2 |
| This compound | 10 | 0.58 ± 0.08 | 13.1 ± 2.4 |
| This compound | 30 | 0.37 ± 0.06 | 8.7 ± 1.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
Caption: this compound's Anti-Fibrotic Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH). | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Nidufexor in Plasma using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (LMB763) is a potent, orally bioavailable partial agonist of the farnesoid X receptor (FXR) that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH) and diabetic nephropathy.[1][2] As with any drug development program, a robust and reliable bioanalytical method for the quantification of the drug in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
While a specific validated LC-MS/MS method for this compound has not been publicly disclosed in full detail, this document outlines protocols based on established methods for structurally similar non-bile acid FXR agonists, such as Tropifexor, and general principles of small molecule bioanalysis.[5] The provided methods are intended to serve as a comprehensive starting point for researchers to develop and validate their own in-house assays for this compound.
Analyte Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Precursor Ion ([M+H]⁺) m/z |
| This compound | C₂₇H₂₂ClN₃O₄ | 487.94 | 488.9 |
I. Sample Preparation Protocols
The choice of sample preparation method is critical for removing plasma components that can interfere with the analysis and for concentrating the analyte of interest. Three common techniques are presented here: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE manifold
Procedure:
-
Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample cleanup, partitioning the analyte into an immiscible organic solvent.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
To 200 µL of plasma in a glass tube, add 20 µL of IS and 200 µL of aqueous buffer. Vortex.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute as described in the PPT protocol.
II. LC-MS/MS Method Parameters
The following are proposed starting parameters for the LC-MS/MS analysis of this compound, based on methods for similar compounds. Optimization will be necessary.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 488.9 |
| Proposed Product Ions (Q3) | To be determined empirically. Based on the structure, likely fragments would result from the cleavage of the amide bond, the benzyl group, or fragmentation of the dihydrochromenopyrazole core. Potential product ions could be around m/z 106 (tropylium ion from benzyl group), and fragments corresponding to the core structure. |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
III. Quantitative Data Summary
The following table presents hypothetical yet realistic quantitative data that would be expected from a validated bioanalytical method for this compound in plasma. This data should be generated during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
IV. Experimental Workflows and Signaling Pathway Diagrams
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound analysis in plasma.
This compound (FXR Agonist) Signaling Pathway
Caption: this compound's mechanism of action via the FXR pathway.
V. Conclusion
The protocols and data presented in this application note provide a robust framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. Researchers can adapt these methodologies to suit their specific laboratory instrumentation and requirements. A validated bioanalytical method is a critical tool for advancing the understanding of this compound's pharmacokinetic profile and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(LMB-763) Datasheet DC Chemicals [dcchemicals.com]
- 5. benthamopen.com [benthamopen.com]
Application Notes and Protocols: High-Content Imaging of Cellular Steatosis with Nidufexor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the abnormal accumulation of lipids within hepatocytes, a condition known as steatosis. A progressive form of NAFLD, nonalcoholic steatohepatitis (NASH), involves liver inflammation and damage, and can lead to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has emerged as a promising therapeutic strategy for NASH by reducing lipid accumulation, inflammation, and fibrosis in the liver.[3][4]
Nidufexor (LMB763) is a potent and selective, non-bile acid partial agonist of the farnesoid X receptor (FXR).[1] As a partial agonist, this compound offers a targeted approach to modulate FXR activity, potentially minimizing mechanism-based side effects observed with full agonists. Preclinical and clinical studies have demonstrated that this compound effectively reduces hepatic steatosis, inflammation, and fibrosis.
These application notes provide a detailed protocol for utilizing high-content imaging to quantify the effects of this compound on cellular steatosis in an in vitro model. High-content imaging is a powerful technology that enables the automated acquisition and analysis of images from multi-well plates, allowing for the quantitative measurement of various cellular phenotypes, including lipid droplet formation.
Mechanism of Action: this compound in Cellular Steatosis
This compound exerts its therapeutic effects by binding to and partially activating FXR. The activated this compound-FXR complex translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
The key mechanisms by which this compound ameliorates cellular steatosis include:
-
Inhibition of Lipogenesis: FXR activation, in part through the induction of the small heterodimer partner (SHP), represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and stearoyl-CoA desaturase-1 (SCD-1). By downregulating SREBP-1c, this compound effectively reduces de novo lipogenesis in hepatocytes.
-
Promotion of Fatty Acid β-oxidation: FXR activation can enhance the expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation. This leads to an increased breakdown of fatty acids in mitochondria, further reducing the lipid load in hepatocytes.
The following diagram illustrates the signaling pathway of this compound in reducing cellular steatosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) Analysis of Nidufexor-Induced Farnesoid X Receptor (FXR) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidufexor (LMB763) is a potent, orally available, non-bile acid agonist for the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by agonists like this compound has shown therapeutic promise in treating liver diseases such as nonalcoholic steatohepatitis (NASH) by reducing steatosis, inflammation, and fibrosis.[1][2] Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like FXR. This document provides detailed application notes and a comprehensive protocol for performing ChIP-seq to elucidate the genomic targets of FXR upon stimulation by this compound in hepatocytes. Understanding the specific genomic loci bound by the this compound-activated FXR complex is crucial for elucidating its mechanism of action and identifying novel therapeutic targets.
While specific ChIP-seq data for this compound is not yet publicly available, this document outlines a protocol based on established ChIP-seq methods for FXR agonists, such as GW4064, in hepatic cells. The provided data tables are representative of expected outcomes from a successful this compound-FXR ChIP-seq experiment, based on published studies with other FXR agonists.
Data Presentation: Representative Quantitative Data
The following tables summarize the kind of quantitative data expected from a ChIP-seq experiment investigating this compound-induced FXR binding in human hepatocytes. The data is illustrative and based on findings from ChIP-seq studies of other FXR agonists.
Table 1: Summary of Representative FXR ChIP-seq Peak Distribution
| Genomic Region | Number of FXR Binding Sites (Vehicle Control) | Percentage of Total (Vehicle Control) | Number of FXR Binding Sites (this compound Treatment) | Percentage of Total (this compound Treatment) |
| Intergenic | 1,242 | 45% | 2,356 | 45% |
| Intronic | 881 | 32% | 1,675 | 32% |
| Promoter (≤2kb from TSS) | 276 | 10% | 524 | 10% |
| 5' UTR | 83 | 3% | 157 | 3% |
| 3' UTR | 110 | 4% | 209 | 4% |
| Exonic | 83 | 3% | 157 | 3% |
| Downstream (≤2kb from TES) | 83 | 3% | 157 | 3% |
| Total | 2,758 | 100% | 5,235 | 100% |
This representative data is adapted from studies on the FXR agonist GW4064 in primary human hepatocytes. The number of binding sites is expected to increase upon treatment with an FXR agonist like this compound.
Table 2: Top 10 Representative Canonical FXR Target Genes with this compound-Induced Binding
| Gene Symbol | Peak Score (Fold Enrichment over Input) | Nearest Gene Feature | Putative Biological Function |
| NR0B2 (SHP) | 450.7 | Promoter | Transcriptional Repressor, Bile Acid Synthesis Regulation |
| ABCB11 (BSEP) | 389.2 | Intron | Bile Salt Export Pump |
| SLC51A (OSTA) | 351.8 | Promoter | Organic Solute Transporter |
| SLC51B (OSTB) | 345.1 | Promoter | Organic Solute Transporter |
| FGF19 | 312.5 | Intron | Fibroblast Growth Factor, Bile Acid Homeostasis |
| CYP7A1 | 298.4 | Intergenic | Cholesterol 7-alpha-hydroxylase (Repressed Target) |
| PLTP | 276.9 | Intron | Phospholipid Transfer Protein, Lipid Metabolism |
| APOC2 | 254.3 | Promoter | Apolipoprotein C2, Lipoprotein Lipase Activation |
| LPL | 233.1 | Intron | Lipoprotein Lipase, Triglyceride Hydrolysis |
| PPARGC1A (PGC-1α) | 211.6 | Intron | Transcriptional Coactivator, Energy Metabolism |
This table presents a hypothetical list of top FXR target genes expected to show significant FXR binding upon this compound treatment, based on known FXR biology and data from other FXR agonists.
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to identify FXR binding sites in response to this compound treatment in a human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
I. Cell Culture and this compound Treatment
-
Cell Culture : Culture HepG2 cells or primary human hepatocytes in the recommended medium and conditions until they reach 80-90% confluency.
-
This compound Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking :
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing :
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Isolate the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion. The optimal conditions for shearing should be determined empirically.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin :
-
Pre-clear the sheared chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
-
Immunoprecipitation :
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-FXR antibody.
-
As a negative control, perform a parallel incubation with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein-DNA complexes.
-
-
Washing :
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution : Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse Cross-linking :
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
V. Library Preparation and Sequencing
-
Library Construction :
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, and adapter ligation.
-
-
Sequencing :
-
Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
-
VI. Data Analysis
-
Quality Control : Assess the quality of the raw sequencing reads.
-
Alignment : Align the reads to the human reference genome.
-
Peak Calling : Identify regions of FXR enrichment (peaks) using a peak-calling algorithm like MACS2, comparing the this compound-treated sample to the input control.
-
Peak Annotation and Motif Analysis : Annotate the identified peaks to the nearest genes and perform motif analysis to identify the consensus FXR binding sequence (FXR response element).
-
Differential Binding Analysis : Compare the FXR binding profiles between the this compound-treated and vehicle control samples to identify this compound-specific binding events.
-
Pathway and Gene Ontology Analysis : Perform functional analysis of the genes associated with FXR binding sites to identify the biological pathways regulated by this compound-activated FXR.
Mandatory Visualizations
Caption: this compound-Induced FXR Signaling Pathway.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Nidufexor for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Nidufexor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound (also known as LMB763) is a non-bile acid, partial agonist of the Farnesoid X Receptor (FXR).[1][2][3] It is a valuable tool for studying metabolic diseases like nonalcoholic steatohepatitis (NASH) in a laboratory setting.[1][2] However, the free base form of this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q3: What should I do if this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture to minimize solvent toxicity and its effect on compound solubility.
-
Use sonication: Briefly sonicating the final solution can help to redissolve any precipitate that has formed.
-
Consider co-solvents: For particularly challenging assays, the inclusion of a co-solvent or surfactant in the final medium can help maintain solubility.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO is not of sufficient quality.
-
Solution:
-
Ensure you are not exceeding the maximum solubility of this compound in DMSO (see table below).
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution in a water bath (not exceeding 37°C).
-
Use an ultrasonic bath to aid dissolution.
-
Issue 2: The this compound stock solution is cloudy or has visible precipitate.
-
Possible Cause: The stock solution is supersaturated, or the compound has precipitated out of solution during storage.
-
Solution:
-
Gently warm and sonicate the stock solution to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it is best to prepare a fresh stock solution at a slightly lower concentration.
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Issue 3: Significant precipitation is observed in the cell culture wells after adding this compound.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the cell culture medium.
-
Solution:
-
Perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.
-
Consider using a formulation with co-solvents and/or surfactants (see Experimental Protocols section).
-
Investigate the use of the Tris salt form of this compound, which has been shown to have a higher dissolution rate.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₂₂ClN₃O₄ | |
| Molecular Weight | 487.9 g/mol | |
| Solubility in DMSO | ~80 - 83.33 mg/mL (approx. 164 - 171 mM) | |
| LogD (pH 6.8) | 1.9 |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out 4.88 mg of this compound powder.
-
Dissolve in 1 mL of anhydrous DMSO.
-
If necessary, use an ultrasonic bath and gentle warming (up to 37°C) to ensure complete dissolution.
-
-
Prepare the Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in 10 mL of media, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.
-
Mix immediately and thoroughly by gentle inversion or swirling.
-
Always include a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Enhanced Solubility Formulation for In Vitro Assays
This protocol is adapted from an in vivo formulation and may be suitable for in vitro assays where standard methods fail. Note: The final concentrations of excipients should be tested for cytotoxicity in your specific cell line.
-
Prepare a 20.8 mg/mL Stock Solution in DMSO:
-
Dissolve this compound in anhydrous DMSO to a concentration of 20.8 mg/mL. Use sonication to aid dissolution.
-
-
Prepare the Co-Solvent Mixture:
-
In a sterile tube, mix the following in order, ensuring each component is fully dissolved before adding the next:
-
100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline or serum-free cell culture medium.
-
-
-
This will result in a 1 mL solution with a this compound concentration of 2.08 mg/mL (approximately 4.26 mM). This stock can then be further diluted into your cell culture medium.
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]
- 3. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis (NASH). | Semantic Scholar [semanticscholar.org]
Nidufexor stability in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nidufexor in various laboratory storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
There is limited publicly available data on the long-term stability of solid this compound. As a general best practice for solid small molecule compounds, it is recommended to store this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to minimize potential degradation.
Q2: How should I store stock solutions of this compound?
Based on commercially available information, stock solutions of this compound in DMSO have demonstrated stability under the following conditions.[1] To prevent degradation, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I store diluted working solutions of this compound?
It is highly recommended to prepare fresh working solutions from a stock solution on the day of use.[1] The stability of this compound in various aqueous buffers and cell culture media at low concentrations has not been extensively reported. Degradation can occur more rapidly in aqueous solutions, especially at non-neutral pH or when exposed to light.
Q4: How many times can I freeze and thaw a this compound stock solution?
There is no specific data on the impact of freeze-thaw cycles on this compound stability. As a general precaution for small molecules, it is best to minimize freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is the recommended practice to maintain the integrity of the compound.
Q5: Is this compound sensitive to light?
Q6: What are the potential degradation pathways for this compound?
The specific degradation pathways of this compound have not been detailed in the public domain. Potential degradation pathways for similar complex organic molecules could include hydrolysis of labile functional groups, oxidation, or photodegradation. To identify potential degradation products, a forced degradation study can be performed.
Data Summary
Table 1: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Suitable for long-term storage.[1] |
| -20°C | 1 month | Suitable for short to medium-term storage.[1] |
Data is based on information from a commercial supplier and should be used as a guideline. It is recommended to perform in-house stability tests for critical applications.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. This protocol provides a general framework.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N Hydrochloric Acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N Sodium Hydroxide. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% Hydrogen Peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) for an extended period.
-
Photodegradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of remaining this compound and detect any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS if necessary.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol outlines a method to assess the stability of this compound solutions to repeated freezing and thawing.
1. Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO or a relevant buffer) at a typical working concentration.
-
Dispense the solution into multiple aliquots in separate vials to represent different freeze-thaw cycles.
2. Freeze-Thaw Cycling:
-
Freeze all aliquots at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw a set of aliquots to room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, one aliquot is taken for analysis (Cycle 1).
-
The remaining aliquots are refrozen.
-
Repeat the process for the desired number of cycles (e.g., 3, 5, 10 cycles), taking one aliquot for analysis at each stage.
-
A control sample should be stored continuously at the frozen temperature without thawing.
3. Analysis:
-
Analyze the thawed samples and the control sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
4. Evaluation:
-
Compare the concentration of this compound in the cycled aliquots to the control sample to determine if any significant degradation has occurred.
References
Potential off-target effects of Nidufexor in cellular models
Welcome to the technical support center for Nidufexor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for off-target effects of this compound in cellular models. Here you will find frequently asked questions (FAQs), troubleshooting guides for unexpected experimental results, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also known as LMB763) is a non-bile acid, partial agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2] Upon binding to FXR, this compound initiates a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene transcription. This signaling pathway is crucial for maintaining bile acid homeostasis and modulating lipid and glucose metabolism.[3]
Q2: How selective is this compound for its target, FXR?
A2: Published preclinical data indicates that this compound is a highly selective modulator for FXR.[3] It has been profiled against a panel of other nuclear receptors, G-protein coupled receptors (GPCRs), ion channels, and enzymes, showing minimal or no activity at the concentrations tested.[3] For specific details on its selectivity profile, please refer to the data table below.
Q3: What are off-target effects and why should I be concerned?
A3: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. These interactions can lead to misleading experimental data, cellular toxicity, or other confounding phenotypes that are not mediated by the intended mechanism of action. Identifying and understanding potential off-target effects is critical for accurately interpreting experimental outcomes.
Q4: I am seeing a phenotype in my cellular model that doesn't seem to be related to FXR activation. Could this be an off-target effect of this compound?
A4: While this compound has demonstrated high selectivity, observing an unexpected phenotype is a valid concern that warrants investigation. Several factors could be at play, including unique characteristics of your cellular model, the concentration of this compound used, or a previously uncharacterized off-target interaction. Please consult the Troubleshooting Guide below for a systematic approach to investigating this observation.
Data Presentation: this compound Selectivity Profile
The following table summarizes the selectivity of this compound against a panel of off-targets as reported in preclinical studies. The data demonstrates a lack of significant activation of several other key nuclear receptors and the GPCR, GPBAR1.
| Target Class | Specific Target | Assay Type | Result (EC50) | Reference |
| GPCR | GPBAR1 (Human) | Intracellular cAMP Measurement | > 80 µM | |
| Nuclear Receptor | AR (Androgen Receptor) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | ERα (Estrogen Receptor α) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | GR (Glucocorticoid Receptor) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | PPARγ (Peroxisome Proliferator-Activated Receptor γ) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | PR (Progesterone Receptor) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | PXR (Pregnane X Receptor) | TR-FRET Assay | > 30 µM | |
| Nuclear Receptor | RXR (Retinoid X Receptor) | Cell-Based Agonist Assay | > 10 µM | |
| Nuclear Receptor | LXR (Liver X Receptor) | Cell-Based Agonist Assay | > 10 µM | |
| Nuclear Receptor | GR (Glucocorticoid Receptor) | Cell-Based Agonist Assay | > 10 µM | |
| Nuclear Receptor | PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Cell-Based Agonist Assay | > 10 µM | |
| Nuclear Receptor | ERα (Estrogen Receptor α) | Cell-Based Agonist Assay | > 10 µM |
Visualizations
Troubleshooting Guide
This guide provides a logical workflow to determine if an unexpected cellular observation is due to a potential off-target effect of this compound.
Issue: An unexpected or inconsistent phenotype is observed following treatment with this compound.
Experimental Protocols
To independently assess the selectivity of this compound or other compounds, researchers can use established in vitro assays. Below are generalized protocols for the types of assays used to generate the selectivity data for this compound.
References
Technical Support Center: Optimizing Nidufexor Concentration for Maximal FXR Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Nidufexor concentration for maximal Farnesoid X Receptor (FXR) activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate FXR?
This compound (also known as LMB763) is a potent, non-bile acid, partial agonist of the Farnesoid X Receptor (FXR).[1][2][3] As a partial agonist, it binds to and activates FXR, but elicits a submaximal response compared to a full agonist.[2][4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.
Q2: What is a typical effective concentration range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the specific assay and cell type used. Based on published data, a common starting point for in-vitro experiments is a logarithmic dilution series ranging from 1 nM to 100 µM. For specific assays, the half-maximal effective concentration (EC50) has been reported to be approximately 690 nM in a BSEP-luciferase reporter gene assay and 480 nM in an HTRF biochemical assay.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological response (e.g., reporter gene expression, target gene mRNA levels). A sigmoidal dose-response curve can then be plotted to determine the EC50 value, which represents the concentration at which 50% of the maximal response is observed.
Q4: this compound is a partial agonist. What does this mean for my experiments?
As a partial agonist, this compound will not produce the same maximal effect as a full FXR agonist, even at saturating concentrations. This is an important consideration when designing experiments and interpreting results. The partial agonism of this compound may be beneficial in therapeutic contexts by providing a more modulated and potentially safer activation of the FXR pathway. When analyzing your data, you should compare the maximal effect of this compound to that of a known full agonist (e.g., GW4064 or a natural bile acid like CDCA) to characterize its partial agonist activity.
Data Presentation
Table 1: In-Vitro Activity of this compound on FXR
| Assay Type | Cell Line/System | Parameter | Value | Reference Compound |
| FXR BSEP-luciferase reporter gene assay | Not specified | EC50 | 690 nM | GW4064 |
| FXR HTRF biochemical assay | Not specified | EC50 | 480 nM | GW4064 |
| FXR Target Gene Induction (BSEP mRNA) | Rat Primary Hepatocytes | Fold Induction | ~3.7-fold over DMSO | Tropifexor |
| FXR Target Gene Induction (SHP mRNA) | Rat Primary Hepatocytes | % of Full Agonist | ~24% of Tropifexor | Tropifexor |
This table summarizes key quantitative data from in-vitro studies. Values should be considered as a guide, and optimal concentrations should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: FXR Activation Assessment using a Luciferase Reporter Gene Assay
This protocol outlines the steps for determining the dose-response of this compound on FXR activation using a luciferase reporter assay.
Materials:
-
HEK293T or other suitable cells
-
FXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Full FXR agonist (e.g., GW4064) as a positive control
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well white, clear-bottom assay plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (GW4064) in cell culture medium. A typical concentration range to test for this compound would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different compound concentrations.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 and maximal activation.
-
Protocol 2: Quantification of FXR Target Gene Expression by qPCR
This protocol describes how to measure the induction of FXR target genes (e.g., SHP, BSEP) in response to this compound treatment using quantitative real-time PCR (qPCR).
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
This compound stock solution (in DMSO)
-
Full FXR agonist (e.g., GW4064) as a positive control
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound, a positive control, and a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for your target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Troubleshooting Guide
Q5: I am not observing any FXR activation with this compound. What could be the problem?
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low. Try testing a broader range of concentrations, up to 100 µM.
-
Cell Line Issues: Ensure that your cell line expresses functional FXR. You can verify this by testing a known full agonist. Some cell lines may have low endogenous expression of FXR.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the partial agonism of this compound. Consider using a more sensitive reporter system or increasing the expression of FXR in your cells.
-
Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q6: I am observing high variability between my replicate wells. What are the common causes?
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to significant variability. Ensure you have a single-cell suspension before seeding and use proper pipetting techniques.
-
Pipetting Errors: Inaccurate pipetting of compounds or reagents can introduce errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells or fill them with sterile medium or PBS.
-
Cell Health: Unhealthy or stressed cells will respond inconsistently. Use cells within a consistent and low passage number range and ensure they are not overgrown.
Q7: My dose-response curve for this compound does not look sigmoidal. What could be the reason?
-
Cytotoxicity at High Concentrations: At high concentrations, this compound may exhibit cytotoxic effects, leading to a decrease in the response and a bell-shaped curve. It is crucial to perform a cell viability assay (e.g., MTT, MTS) in parallel with your functional assay to identify cytotoxic concentrations.
-
Compound Precipitation: this compound may precipitate at high concentrations in the culture medium, reducing its effective concentration and affecting the shape of the dose-response curve. Visually inspect your wells for any precipitation.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that interfere with the primary response.
Q8: How can I be sure that the observed effect is FXR-mediated?
To confirm that the observed activity of this compound is mediated through FXR, you can perform several control experiments:
-
Use an FXR Antagonist: Co-treat the cells with this compound and a known FXR antagonist. A specific FXR-mediated effect should be blocked by the antagonist.
-
Use FXR-deficient Cells: Test this compound in cells that do not express FXR or where FXR has been knocked down (e.g., using siRNA). A specific agonist should not show activity in these cells.
-
Compare with a Full Agonist: The response profile of this compound should be consistent with its known partial agonist activity in comparison to a full agonist.
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Decision Tree for Low FXR Activation.
References
Troubleshooting inconsistent results in Nidufexor efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nidufexor (LMB763). The information is designed to help address common issues and inconsistencies that may arise during in vitro and in vivo efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
In Vitro Assay Inconsistencies
Question 1: We are observing variable EC50 values for this compound in our FXR reporter assays. What could be the cause?
Answer: Inconsistent EC50 values for this compound in FXR reporter assays can stem from several factors. Due to its nature as a partial agonist, its apparent potency can be sensitive to experimental conditions. Here are some common causes and troubleshooting steps:
-
Cell Line Variability: Different cell lines (e.g., HepG2, HEK293T) express varying levels of FXR and its co-regulators. This can influence the transcriptional response to a partial agonist.
-
Recommendation: Use a consistent and well-characterized cell line for all experiments. If possible, quantify FXR expression levels in your chosen cell line.
-
-
Basal FXR Activity: High basal (ligand-independent) FXR activity in your reporter system can mask the effects of a partial agonist.
-
Recommendation: Characterize the basal activity of your reporter cell line. Consider using a system with lower basal activity or normalizing your data to the vehicle control to better resolve the agonist-induced fold change.
-
-
Assay Optimization: Suboptimal assay conditions can lead to high variability.
-
Recommendation: Ensure your assay is optimized for parameters like cell density, transfection efficiency (for transient assays), incubation time, and substrate concentration. Aim for a high signal-to-noise ratio and a Z' factor above 0.5 for robust results.[1]
-
-
Compound Solubility and Stability: this compound has poor aqueous solubility, which can be a significant source of variability if it precipitates in the cell culture medium.[2]
-
Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.1%) and consistent across all wells. Visually inspect for any precipitation. Consider using a formulation with improved solubility if available.
-
-
Partial Agonism: The extent of response to a partial agonist can be influenced by the concentration of the full agonist used as a positive control and the dynamic range of the assay.
-
Recommendation: Always run a full dose-response curve for both this compound and a reference full agonist (e.g., GW4064 or Tropifexor) in parallel. This will help in accurately determining the relative efficacy and potency.
-
Question 2: We are not seeing the expected induction of FXR target genes like SHP and BSEP in primary hepatocytes treated with this compound. Why might this be?
Answer: Several factors can contribute to a lack of or weak induction of FXR target genes in primary hepatocytes:
-
Hepatocyte Health and Viability: The quality and viability of primary hepatocytes are critical for a robust transcriptional response.
-
Recommendation: Ensure high viability (>80%) of hepatocytes after isolation and plating. Allow cells to form a stable monolayer before treatment.
-
-
Treatment Duration: The kinetics of gene induction can vary.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring the expression of your target genes.
-
-
This compound Concentration: As a partial agonist, the magnitude of gene induction by this compound is lower than that of a full agonist.
-
Recommendation: Ensure you are using an appropriate concentration range. Based on preclinical studies, concentrations in the high nanomolar to low micromolar range are typically required to observe significant activity.[2]
-
-
Species Differences: There can be differences in the FXR signaling pathway and drug metabolism between species (e.g., rat, mouse, human).
-
Recommendation: Use hepatocytes from the species that is most relevant to your in vivo model or ultimate clinical application. Be aware that this compound's metabolic stability can differ between species.[2]
-
In Vivo Study Inconsistencies
Question 3: We are observing inconsistent results in our NASH animal models treated with this compound. What are some potential reasons?
Answer: Inconsistent outcomes in animal models of non-alcoholic steatohepatitis (NASH) are a common challenge. Here are some factors to consider:
-
Animal Model Variability: Different NASH models (e.g., STAM™, diet-induced) have distinct pathological features and may respond differently to FXR agonists. The STAM model, for instance, involves streptozotocin-induced diabetes, which may not be present in other models.[2]
-
Recommendation: Choose a model that best recapitulates the specific aspects of NASH you are investigating (e.g., steatosis, inflammation, fibrosis). Ensure consistent sourcing and handling of animals.
-
-
Drug Formulation and Bioavailability: this compound's low aqueous solubility can lead to variable absorption and exposure when administered as a suspension.
-
Recommendation: Use a consistent and well-characterized vehicle for administration. Consider using a salt form or a formulation designed to improve bioavailability. Conduct pharmacokinetic studies to correlate drug exposure with pharmacodynamic effects.
-
-
Diet and Gut Microbiota: The composition of the diet and the gut microbiome can influence bile acid metabolism and FXR signaling, potentially impacting the efficacy of an FXR agonist.
-
Recommendation: Use a standardized diet for all animals in the study. Be aware that changes in the gut microbiota can be a confounding factor.
-
-
Timing and Duration of Treatment: The therapeutic window for FXR agonists may vary depending on the stage of the disease.
-
Recommendation: Initiate treatment at a consistent and well-defined stage of NASH progression. The duration of treatment should be sufficient to observe changes in the desired endpoints (e.g., several weeks for changes in fibrosis).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Parameter | This compound (LMB763) | Reference Agonist (GW4064) | Reference |
| HTRF Biochemical Assay | - | EC50 | 480 nM | - | |
| % Efficacy | 70% | 100% | |||
| BSEP-Luciferase Reporter | Cellular Assay | EC50 | 690 nM | - | |
| % Agonistic Activation | 67% | 100% | |||
| Target Gene Induction | Rat Primary Hepatocytes | BSEP mRNA Fold Induction | ~3.7-fold vs. DMSO | - | |
| SHP mRNA Fold Induction | Lower than BSEP | - | |||
| % BSEP Induction vs. Tropifexor | ~65% | 100% | |||
| % SHP Induction vs. Tropifexor | ~24% | 100% |
Table 2: In Vivo Efficacy of this compound in the STAM™ NASH Mouse Model
| Parameter | Vehicle Control (NASH) | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (25 mg/kg) | Reference |
| NAFLD Activity Score (NAS) | 5.3 ± 0.5 | Statistically Significant Reduction | Statistically Significant Reduction | No Significant Reduction | |
| Liver Fibrosis | - | Dose-dependent reduction | Statistically Significant Reduction | - | |
| Liver Triglycerides | - | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: FXR Reporter Gene Assay (Luciferase)
This protocol provides a general framework for assessing this compound's agonist activity using a luciferase reporter assay.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2 or HEK293T) in a 96-well white, clear-bottom plate at a density optimized for your cell line.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Transfection (for transient assays):
-
Prepare a transfection mix containing an FXR expression plasmid, a luciferase reporter plasmid with an FXR response element (e.g., from the BSEP promoter), and a control plasmid expressing Renilla luciferase (for normalization).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium and incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference full agonist (e.g., GW4064) in the appropriate assay medium. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 and maximal efficacy values.
-
Protocol 2: Gene Expression Analysis in Primary Hepatocytes
This protocol outlines the steps for measuring the induction of FXR target genes in primary hepatocytes.
-
Hepatocyte Plating:
-
Plate freshly isolated or cryopreserved primary hepatocytes on collagen-coated plates at an appropriate density.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Compound Treatment:
-
Prepare different concentrations of this compound and a positive control in hepatocyte culture medium.
-
Replace the plating medium with the medium containing the compounds.
-
Incubate for the desired time (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a suitable qPCR master mix, cDNA, and primers for your target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
Mandatory Visualizations
Caption: Simplified FXR signaling pathway activated by this compound.
References
Technical Support Center: Mitigating Nidufexor-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating cytotoxicity observed during in-vitro experiments with Nidufexor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (LMB763) is an orally bioavailable, non-bile acid partial agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[4][5] As a partial agonist, this compound selectively modulates the expression of FXR target genes, which is intended to reduce steatosis, inflammation, and fibrosis in conditions like nonalcoholic steatohepatitis (NASH).
Q2: Is cytotoxicity an expected outcome when using this compound in cell culture?
A2: While this compound is designed for therapeutic effects, off-target effects or even on-target effects in certain cellular contexts can lead to cytotoxicity. The activation of FXR can have dual roles in cell survival, being either pro-apoptotic or anti-apoptotic depending on the cell type and conditions. Therefore, observing some level of cytotoxicity, particularly at higher concentrations, is not entirely unexpected and requires careful evaluation.
Q3: What are the potential mechanisms behind this compound-induced cytotoxicity?
A3: Based on the known effects of FXR agonists, potential mechanisms for this compound-induced cytotoxicity could include:
-
Induction of Apoptosis: Activation of FXR has been shown to trigger apoptosis in certain cell types, such as cardiomyocytes. This may involve the activation of caspase cascades.
-
Oxidative Stress: The parent compound or its metabolites might induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common mechanism of drug-induced liver injury and can be a source of cytotoxicity.
-
Off-Target Effects: Like many small molecules, this compound could interact with unintended cellular targets, leading to toxicity.
Q4: What are the initial steps to troubleshoot unexpected cytotoxicity with this compound?
A4: A systematic approach is crucial.
-
Confirm Compound Identity and Purity: Ensure the integrity of your this compound stock.
-
Evaluate Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for this compound treatment.
-
Optimize this compound Concentration: Perform a dose-response curve to determine the IC50 value in your specific cell line.
-
Assess Cell Health and Density: Ensure your cells are healthy and seeded at an optimal density.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides potential solutions to common issues encountered with this compound in cell culture.
| Observed Issue | Potential Cause | Suggested Solution & Rationale |
| High cytotoxicity across multiple cell lines at low concentrations. | General compound instability or contamination. | 1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Test for Contamination: Check cell cultures for mycoplasma or other microbial contaminants. |
| No clear dose-response relationship. | Compound precipitation at higher concentrations or rapid saturation of cytotoxic pathways. | 1. Check Solubility: Visually inspect for precipitate in the culture medium. 2. Expand Concentration Range: Test a wider range of concentrations, including lower doses. |
| Cytotoxicity varies between experiments. | Inconsistent cell culture conditions or reagent preparation. | 1. Standardize Cell Seeding: Optimize and maintain a consistent cell seeding density for all experiments. 2. Use Fresh Media and Reagents: Prepare fresh solutions for each experiment to avoid degradation. |
| Discrepancy between viability assays (e.g., MTT vs. cell count). | Interference of this compound with the assay itself or cytostatic effects. | 1. Use Orthogonal Assays: Employ multiple viability assays based on different principles (e.g., metabolic activity, membrane integrity, and cell count). 2. Microscopic Examination: Visually inspect cells for morphological changes indicative of stress or death. |
Mitigation Strategies for this compound-Induced Cytotoxicity
If this compound-induced cytotoxicity is confirmed, the following strategies can be employed to mitigate these effects and better understand the underlying mechanisms.
Co-treatment with Antioxidants
Rationale: Oxidative stress is a common mechanism of drug-induced toxicity. Antioxidants can help neutralize reactive oxygen species (ROS) and protect cells from damage.
Recommended Agent: N-acetylcysteine (NAC)
-
Mechanism: NAC is a precursor to glutathione (GSH), a major intracellular antioxidant. It can also directly interact with and neutralize cytotoxic electrophiles.
-
Working Concentration: 1-10 mM, added to the cell culture medium 1-2 hours prior to or concurrently with this compound treatment.
Table 1: Example Antioxidant Co-treatment Data (Hypothetical)
| Treatment | This compound (µM) | NAC (mM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 5 |
| This compound | 50 | 0 | 45 ± 7 |
| This compound + NAC | 50 | 5 | 78 ± 6 |
Inhibition of Apoptotic Pathways
Rationale: If cytotoxicity is mediated by apoptosis, inhibiting key effector caspases can prevent cell death.
Recommended Agents:
-
Pan-Caspase Inhibitor (e.g., Z-VAD-FMK): Broadly inhibits caspase activity.
-
Specific Caspase Inhibitors (e.g., Z-DEVD-FMK for Caspase-3): To investigate the involvement of specific caspases.
Table 2: Example Caspase Inhibitor Co-treatment Data (Hypothetical)
| Treatment | This compound (µM) | Z-VAD-FMK (µM) | Apoptotic Cells (%) |
| Vehicle Control | 0 | 0 | 5 ± 2 |
| This compound | 50 | 0 | 55 ± 8 |
| This compound + Z-VAD-FMK | 50 | 20 | 15 ± 4 |
Modulation of Signaling Pathways
Rationale: The ERK1/2 signaling pathway is often involved in cell survival and can be a downstream target of FXR. Modulating this pathway may influence cell fate.
Recommended Agents:
-
ERK1/2 Inhibitors (e.g., U0126, PD98059): To determine if ERK1/2 activation is contributing to or protecting against cytotoxicity.
Table 3: Example ERK1/2 Inhibitor Co-treatment Data (Hypothetical)
| Treatment | This compound (µM) | U0126 (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 6 |
| This compound | 50 | 0 | 50 ± 5 |
| This compound + U0126 | 50 | 10 | 65 ± 7 |
Optimization of Experimental Conditions
Rationale: Cell culture conditions can significantly impact cellular responses to a drug.
-
Cell Seeding Density: Both too low and too high cell densities can affect viability and drug response. An optimal density should be determined for each cell line and assay duration.
-
Serum Concentration: Serum contains growth factors and other components that can influence cell health and drug-protein binding. Reducing serum concentration may increase the apparent cytotoxicity of a compound.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (and any mitigating agents) for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial kit.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the results.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Visualizations
Caption: Simplified FXR signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential cell death pathways induced by this compound.
References
Technical Support Center: Nidufexor Treatment in Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Farnesoid X Receptor (FXR) agonist, Nidufexor, in chronic disease models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are not observing the expected therapeutic effects of this compound in our chronic disease model. Could the treatment duration be the issue?
A1: Yes, the duration of this compound treatment is a critical parameter that can significantly influence the observed efficacy. In chronic disease models, particularly those with established pathology like non-alcoholic steatohepatitis (NASH), a sufficient treatment window is necessary to achieve measurable improvements in endpoints such as steatosis, inflammation, and fibrosis.
-
Troubleshooting Steps:
-
Review Your Model's Disease Progression: Ensure that the treatment was initiated at a time point where the disease is established but still amenable to therapeutic intervention. For instance, in the STAM™ mouse model of NASH, treatment is often initiated after the development of steatohepatitis.[1][2][3]
-
Consider the Endpoint: The time required to see a significant change will vary depending on the endpoint. Reductions in liver enzymes like Alanine Aminotransferase (ALT) and hepatic fat may be observed within a few weeks.[4] However, a reduction in established liver fibrosis, a key feature of chronic liver disease, typically requires a longer treatment duration.[5]
-
Consult Preclinical Data: In a murine model of NASH, this compound has been shown to reduce steatosis, inflammation, and fibrosis. A phase 2 clinical trial in patients with NASH demonstrated a reduction in ALT and liver fat after 12 weeks of treatment.
-
Q2: How do we determine the optimal treatment duration for this compound in our specific chronic disease model?
A2: The optimal treatment duration is model- and endpoint-specific. A pilot study with staggered treatment endpoints is the most effective way to determine this.
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: Design a pilot experiment with multiple treatment arms of varying durations (e.g., 4, 8, and 12 weeks).
-
Monitor Key Biomarkers: At each time point, assess a panel of relevant biomarkers. For NASH models, this would include serum ALT and Aspartate Aminotransferase (AST) levels, hepatic triglyceride content, and gene expression of FXR target genes (e.g., Shp, Bsep).
-
Histological Analysis: The most definitive assessment of efficacy in many chronic liver disease models is histology. Perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis at each time point.
-
Data Analysis: Analyze the data from each time point to identify the duration at which a statistically significant and biologically meaningful effect is observed for your primary endpoint of interest.
-
Q3: We are seeing a reduction in liver fat but no significant improvement in fibrosis with this compound treatment. Should we extend the treatment duration?
A3: This is a common observation. The resolution of steatosis often precedes the reversal of established fibrosis. Extending the treatment duration is a logical next step.
-
Troubleshooting Steps:
-
Evaluate the Severity of Fibrosis: Assess the baseline level of fibrosis in your model. Advanced, bridging fibrosis will likely require a longer treatment period to show improvement compared to mild, pericellular fibrosis.
-
Extend the Treatment Window: Based on your initial findings, design a follow-up study with an extended treatment duration. For example, if you initially treated for 6 weeks, consider extending to 12 or even 16 weeks.
-
Incorporate Dynamic Markers of Fibrosis: In addition to histological assessment of collagen deposition, consider measuring markers of fibrogenesis and fibrolysis. This can include gene expression analysis of profibrotic genes (e.g., Col1a1, Timp1) and matrix metalloproteinases (MMPs).
-
Q4: Are there any known adverse effects associated with long-term this compound treatment in preclinical models that we should monitor for?
A4: While this compound has been generally well-tolerated in preclinical and clinical studies, monitoring for potential side effects is crucial in any long-term study. FXR agonists as a class have been associated with certain side effects.
-
Monitoring Recommendations:
-
Pruritus (Itching): This is a known side effect of some FXR agonists. While difficult to quantify in rodents, an increase in scratching behavior may be an indicator.
-
Lipid Profile: Monitor serum levels of total cholesterol, LDL, and HDL. Some FXR agonists have been shown to cause changes in cholesterol levels.
-
General Health: Regularly monitor animal body weight, food and water intake, and overall appearance for any signs of distress.
-
Quantitative Data Summary
The following table summarizes data from preclinical and clinical studies of this compound and other FXR agonists, providing a reference for expected outcomes at different treatment durations.
| Compound | Model/Population | Treatment Duration | Key Findings | Reference |
| This compound | STAM™ Mouse Model of NASH | Not specified, but effective | Reduced hepatic steatosis, inflammation, and fibrosis. | |
| This compound | NASH Patients (Phase 2) | 12 weeks | Significant reduction in ALT and liver fat. | |
| Tropifexor | NASH Patients (Phase 2) | 12 weeks | Significant decrease in ALT, hepatic fat fraction, and body weight at higher doses. | |
| Vonafexor | NASH Patients (Phase 2a) | 12 weeks | Significant decrease in liver fat content and body weight. | |
| Obeticholic Acid | Lepob/ob Mouse Model of NASH | 8 weeks | Improved liver histopathology. |
Experimental Protocols
Detailed Methodology for Optimizing this compound Treatment Duration in a NASH Mouse Model
This protocol outlines a typical experiment to determine the optimal treatment duration of this compound in a diet-induced mouse model of NASH.
1. Animal Model and Diet:
-
Select a suitable mouse model for NASH, such as the STAM™ model or a high-fat, high-cholesterol, and high-fructose diet-fed C57BL/6J mouse model.
-
Induce NASH in the mice according to the established protocol for the chosen model. This typically involves a specific diet and, in some cases, an initial diabetogenic agent.
2. Experimental Groups and Treatment:
-
Divide the animals into the following groups (n=8-10 per group):
-
Vehicle control (treated for the maximum duration)
-
This compound treatment for 4 weeks
-
This compound treatment for 8 weeks
-
This compound treatment for 12 weeks
-
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
3. In-life Monitoring:
-
Monitor body weight and food intake weekly.
-
Collect blood samples via tail vein at baseline and at the end of each treatment period for measurement of serum ALT and AST.
4. Terminal Procedures and Sample Collection:
-
At the end of each treatment period (4, 8, and 12 weeks), euthanize the respective groups of animals.
-
Collect blood via cardiac puncture for a final serum analysis.
-
Perfuse the liver with saline and collect liver tissue.
-
Weigh the liver and record the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histology.
-
Snap-freeze a portion of the liver in liquid nitrogen for molecular and biochemical analyses.
5. Endpoint Analysis:
-
Serum Analysis: Measure ALT, AST, total cholesterol, HDL, and LDL levels.
-
Hepatic Lipid Content: Homogenize a portion of the frozen liver tissue and measure triglyceride content using a commercially available kit.
-
Histology:
-
Embed the formalin-fixed liver tissue in paraffin and cut 5 µm sections.
-
Perform H&E staining to assess steatosis, inflammation, and hepatocyte ballooning, and calculate the NAFLD Activity Score (NAS).
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from the frozen liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (Shp, Bsep) and genes involved in fibrosis (Col1a1, Timp1, Acta2).
-
6. Data Interpretation:
-
Compare the data from the different treatment duration groups to the vehicle control group.
-
Determine the shortest treatment duration that results in a statistically significant and biologically meaningful improvement in your primary endpoint(s) of interest.
Mandatory Visualizations
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway activated by this compound.
Experimental Workflow for Optimizing this compound Treatment Duration
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. eolas-bio.co.jp [eolas-bio.co.jp]
- 2. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in FXR Knockout Models Treated with Nidufexor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) knockout models and the FXR agonist, Nidufexor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (LMB763) is a non-bile acid, partial agonist of the Farnesoid X Receptor (FXR)[1][2]. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[3][4]. By activating FXR, this compound modulates the expression of genes involved in these pathways, leading to reductions in liver fat, inflammation, and fibrosis in preclinical models of nonalcoholic steatohepatitis (NASH)[1].
Q2: I am using a "this compound knockout model." What does this mean?
A2: This terminology can be ambiguous. It is likely you are working with an FXR knockout (FXR-/-) mouse model that is being treated with this compound. Since this compound is a drug (an FXR agonist), it cannot be "knocked out" in the genetic sense. The purpose of such an experiment is typically to determine if the effects of this compound are solely dependent on its interaction with FXR or if there are potential off-target effects.
Q3: What are the expected effects of this compound in a wild-type (WT) animal model of NASH?
A3: Based on preclinical and clinical studies, in a WT model with functional FXR, this compound is expected to:
-
Reduce liver fat (hepatic steatosis).
-
Lower circulating levels of alanine aminotransferase (ALT), a marker of liver injury.
-
Potentially lead to a modest reduction in body weight.
-
Modulate the expression of FXR target genes in the liver and intestine, such as inducing Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and suppressing Cholesterol 7α-hydroxylase (CYP7A1).
Q4: What is the expected phenotype of an FXR knockout (FXR-/-) mouse at baseline?
A4: FXR-/- mice, in the absence of any drug treatment, have been reported to exhibit a range of phenotypes, including:
-
Altered bile acid homeostasis.
-
Increased serum cholesterol and triglycerides.
-
Spontaneous development of liver tumors with age.
-
Increased intestinal cell proliferation.
Troubleshooting Unexpected Phenotypes
Q5: I am observing a significant reduction in liver fat after treating my FXR-/- mice with this compound. How is this possible if the target receptor is absent?
A5: This is a critical observation that suggests potential FXR-independent effects of this compound. Here are some possible explanations and troubleshooting steps:
-
Off-Target Effects: this compound, like any drug, may have off-target effects, meaning it could be interacting with other receptors or signaling pathways that influence lipid metabolism.
-
Compensatory Mechanisms: The chronic absence of FXR in a knockout model can lead to compensatory changes in other metabolic pathways. This compound might be acting on one of these altered pathways.
-
Genetic Background: The genetic background of the knockout mouse strain can significantly influence the phenotype. Ensure that your wild-type controls are from the same genetic background and have been bred in parallel with the knockout colony.
Troubleshooting Steps:
-
Confirm Genotype: Re-verify the genotype of your FXR-/- mice to ensure they are true knockouts.
-
Dose-Response Study: Perform a dose-response study with this compound in both WT and FXR-/- mice. An off-target effect might have a different dose-response curve compared to the on-target effect.
-
Pathway Analysis: Use techniques like RNA-sequencing on liver tissue from treated and untreated WT and FXR-/- mice to identify which signaling pathways are modulated by this compound in an FXR-independent manner.
-
Consult Literature on Other FXR Agonists: Review studies on other FXR agonists in FXR-/- models to see if similar off-target effects have been reported.
Q6: My FXR-/- mice treated with this compound show an unexpected increase in liver enzymes (ALT/AST). What could be the cause?
A6: An increase in liver enzymes in this context could indicate hepatotoxicity.
-
Drug Metabolism: The metabolism of this compound could be altered in FXR-/- mice, leading to the accumulation of a toxic metabolite.
-
Underlying Pathology: FXR-/- mice can have underlying liver pathology that is exacerbated by the administration of a drug.
-
Off-Target Toxicity: The drug may be hitting a target that, when activated, leads to liver injury in the specific context of FXR deficiency.
Troubleshooting Steps:
-
Histopathological Analysis: Perform a detailed histological examination of the liver tissue from all experimental groups to identify signs of liver injury, such as necrosis, inflammation, and fibrosis.
-
Pharmacokinetic (PK) Analysis: Measure the plasma and liver concentrations of this compound and its major metabolites in both WT and FXR-/- mice to check for differences in drug exposure.
-
Lower the Dose: Test a lower dose of this compound to see if the observed toxicity is dose-dependent.
Q7: I am not seeing the expected induction of FXR target genes (e.g., SHP, BSEP) in my wild-type mice after this compound treatment. What should I check?
A7: This suggests a potential issue with the experimental procedure or the drug itself.
Troubleshooting Steps:
-
Drug Formulation and Administration: Confirm the correct formulation and dosage of this compound. Ensure proper administration (e.g., oral gavage) and that the animals have received the intended dose.
-
Timing of Sample Collection: The induction of target genes can be transient. Consider performing a time-course experiment to identify the peak of gene expression after this compound administration.
-
RNA Quality and qPCR Assay: Ensure the integrity of your extracted RNA. Validate your qPCR primers for specificity and efficiency. Run appropriate positive and negative controls.
-
Tissue Specificity: Remember that FXR activation and target gene expression can be tissue-specific (liver vs. intestine). Make sure you are analyzing the correct tissue.
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial Data in NASH Patients (12 Weeks)
| Parameter | Placebo | This compound (50 mg/day) | This compound (100 mg/day) |
| Change in ALT (U/L) | - | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo |
| Relative Change in Hepatic Fat (%) | - | Significant Reduction vs. Placebo | Greater Reduction than 50 mg |
| Change in Body Weight (kg) | - | -2.02 (Significant vs. Placebo) | -1.44 (Significant vs. Placebo) |
| Change in Total Cholesterol | No Change | No Change | No Change |
| Change in LDL Cholesterol | No Change | No Change | No Change |
| Change in HDL Cholesterol | No Change | Marginal Decrease | Marginal Decrease |
| Most Common Adverse Event | Pruritus (15.0%) | Pruritus (29.5%) | Pruritus (54.1%) |
Table 2: Representative Preclinical Data for FXR Agonists in Mouse Models
| Parameter | Vehicle | FXR Agonist (e.g., OCA) |
| Body Weight Gain | Baseline | Reduced |
| Hepatic Steatosis | Present | Reversed |
| Insulin Sensitivity | Impaired | Improved |
| Hepatic Triglycerides | Elevated | Reduced |
| Hepatic Fibrosis Markers | Elevated | Reduced |
Experimental Protocols
Detailed Methodology: Quantitative PCR (qPCR) for FXR Target Gene Expression in Mouse Liver
This protocol provides a step-by-step guide for measuring the mRNA levels of FXR target genes (e.g., Shp, Bsep, Cyp7a1) in mouse liver tissue.
1. Tissue Homogenization and RNA Extraction: a. Excise approximately 30-50 mg of liver tissue and immediately place it in a tube containing 1 mL of an RNA stabilization reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen. b. Homogenize the tissue using a bead mill homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol). c. Extract total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's instructions. d. Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer. An A260/280 ratio of ~2.0 and intact ribosomal RNA bands are indicative of high-quality RNA.
2. cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers. b. Follow the manufacturer's protocol for the thermal cycler conditions. c. Dilute the resulting cDNA 1:10 with nuclease-free water.
3. qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add 2-5 µL of diluted cDNA to each well. d. Run the qPCR plate in a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). e. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Primer Sequences (Mouse):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Shp (Nr0b2) | AGAGCTGCAGGAGCATGAGA | GCTCCAGTAGCACAGATCCC |
| Bsep (Abcb11) | GCTGGCATTGCCAACTACTC | TCTCCACCAGGTTGGATTTC |
| Cyp7a1 | AAGATCGCCTTCACCATCAT | AGCATGTACTGGGCATCTGG |
| β-actin (Actb) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
5. Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to a housekeeping gene (e.g., β-actin). c. Calculate the relative gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Caption: FXR Signaling Pathway Activated by this compound.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Unexpected Phenotypes.
References
- 1. This compound (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Nidufexor and Obeticholic Acid Face Off in NASH Models
A detailed comparison of two leading farnesoid X receptor (FXR) agonists, nidufexor (LMB763) and obeticholic acid (OCA), in preclinical models of non-alcoholic steatohepatitis (NASH) reveals distinct profiles in their modulation of disease-related gene expression and efficacy. While both compounds target the same nuclear receptor, their differing activities—this compound as a partial agonist and obeticholic acid as a full agonist—translate to notable variations in their preclinical performance.
This guide provides a comprehensive overview of the head-to-head preclinical data for this compound and obeticholic acid, focusing on their effects on liver steatosis, inflammation, and fibrosis. The information is tailored for researchers, scientists, and drug development professionals in the field of metabolic and liver diseases.
Mechanism of Action: A Tale of Two Agonists
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] FXR activation has been shown to reduce liver fat accumulation, inflammation, and fibrosis, making it a prime target for NASH therapies.[2]
Obeticholic acid, a synthetic bile acid analog, is a potent and selective full agonist of FXR. In contrast, this compound is a non-bile acid, partial agonist of FXR.[2] This distinction in their pharmacological activity may underlie the differences observed in their preclinical efficacy and safety profiles.
Head-to-Head Comparison in the STAM™ Murine NASH Model
A key study by Chianelli et al. (2020) provides a direct comparison of this compound and obeticholic acid in the well-established STAM™ mouse model of NASH. This model effectively recapitulates the progression of human NASH, from steatosis to fibrosis.
Experimental Protocol: STAM™ Model
The STAM™ (Stelic Animal Model) is induced in C57BL/6J mice through a combination of a single low-dose streptozotocin injection at 2 days of age, followed by a high-fat diet from 4 weeks of age. This protocol leads to the development of steatosis, inflammation, and fibrosis characteristic of NASH. In the comparative study, treatment with this compound or obeticholic acid was initiated after the establishment of NASH.
dot
Figure 1. Experimental workflow for the STAM™ NASH model.
Efficacy Data: this compound Demonstrates Robust Anti-NASH Activity
In the STAM™ model, this compound treatment resulted in significant reductions in the NAFLD Activity Score (NAS) and liver fibrosis.
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| NAFLD Activity Score (NAS) | 5.3 ± 0.3 | 3.7 ± 0.4 | 3.0 ± 0.6** |
| Fibrosis Score | 2.3 ± 0.2 | 1.7 ± 0.3 | 1.3 ± 0.3 |
| Liver Triglycerides (mg/dL) | 250 ± 30 | 180 ± 25 | 150 ± 20** |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. (Data adapted from Chianelli et al., 2020) |
Gene Expression Analysis: Divergent Effects on NASH-Related Genes
Transcriptomic analysis of liver tissue from the STAM™ model revealed that this compound modulated a broader range of genes associated with NASH pathogenesis compared to obeticholic acid. This compound treatment led to the differential expression of 888 genes, while obeticholic acid affected 26 genes, relative to their respective vehicle controls.
Notably, this compound reversed the expression of a significantly larger number of NASH-specific genes (250 genes) compared to obeticholic acid (26 genes). This suggests a more comprehensive impact of this compound on the molecular pathways driving NASH.
dot
Figure 2. Simplified signaling pathway of FXR agonists in NASH.
| Gene Category | This compound | Obeticholic Acid |
| Total Differentially Expressed Genes | 888 | 26 |
| Reversed NASH-Signature Genes | 250 | 26 |
| (Data adapted from Chianelli et al., 2020) |
Summary and Future Directions
The preclinical data from the head-to-head comparison in the STAM™ NASH model suggest that the partial FXR agonist this compound demonstrates a more pronounced and broader effect on reversing NASH-related gene expression compared to the full agonist obeticholic acid. Furthermore, this compound showed significant efficacy in reducing the key histological features of NASH, including steatosis, inflammation, and fibrosis.
These findings highlight the potential of partial FXR agonism as a therapeutic strategy for NASH. However, it is important to note that these are preclinical findings, and the translation of these results to clinical settings requires further investigation. Clinical trials for both this compound and obeticholic acid are ongoing and will provide a clearer picture of their respective efficacy and safety profiles in patients with NASH.
Experimental Methodologies
STAM™ Murine NASH Model: Male C57BL/6J mice at 2 days of age were given a single intraperitoneal injection of streptozotocin (200 µ g/mouse ). From 4 weeks of age, the mice were fed a high-fat diet (HFD-32; CLEA Japan) ad libitum. Treatment with vehicle, this compound, or obeticholic acid was initiated at 6 weeks of age and continued for 3 weeks.
Histological Analysis: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage were determined by a trained pathologist in a blinded manner.
RNA Sequencing: Total RNA was extracted from liver tissue using the RNeasy Mini Kit (Qiagen). RNA quality was assessed using the Agilent Bioanalyzer. Libraries were prepared using the TruSeq RNA Library Prep Kit (Illumina) and sequenced on an Illumina HiSeq instrument. Differential gene expression analysis was performed using standard bioinformatics pipelines.
References
Nidufexor: A Comparative Analysis of Partial versus Full Farnesoid X Receptor (FXR) Agonism
For researchers, scientists, and drug development professionals, understanding the nuanced differences between partial and full agonism of the Farnesoid X Receptor (FXR) is critical for advancing therapies for metabolic and fibrotic diseases. This guide provides an objective comparison of Nidufexor (LMB763), a partial FXR agonist, with full FXR agonists, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
This compound is a non-bile acid, selective partial agonist of FXR that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH). Its mechanism of partial agonism offers a potentially distinct therapeutic profile compared to full FXR agonists, aiming to achieve clinical benefits while mitigating some of the side effects associated with maximal FXR activation.
Quantitative Comparison of this compound and Full FXR Agonists
The following tables summarize the quantitative data from in vitro studies, highlighting the differences in potency and efficacy between this compound and a representative full FXR agonist, Tropifexor.
| Compound | Assay Type | Parameter | Value | Relative Efficacy (%) |
| This compound (LMB763) | FXR BSEP-luc Reporter | EC50 | 690 nM | 67% (vs. GW4064) |
| Tropifexor (LJN452) | FXR BSEP-luc Reporter | EC50 | ~6.9 nM | ~100% |
| GW4064 (Comparator) | FXR BSEP-luc Reporter | EC50 | Not specified | 100% |
Table 1: In Vitro Potency and Efficacy in a Cell-Based Reporter Assay. This table compares the half-maximal effective concentration (EC50) and relative efficacy of this compound and Tropifexor in a luciferase reporter gene assay measuring the transcriptional activity of FXR on the Bile Salt Export Pump (BSEP) promoter.
| Compound | Target Gene | Cell Type | Fold Induction (mRNA) | Relative Efficacy (%) |
| This compound (LMB763) | BSEP | Rat Primary Hepatocytes | ~3.7-fold | ~65% (vs. Tropifexor) |
| This compound (LMB763) | SHP | Rat Primary Hepatocytes | Not specified | ~24% (vs. Tropifexor) |
| Tropifexor (LJN452) | BSEP | Rat Primary Hepatocytes | Not specified | 100% |
| Tropifexor (LJN452) | SHP | Rat Primary Hepatocytes | Not specified | 100% |
Table 2: Induction of FXR Target Genes in Primary Hepatocytes. This table shows the differential induction of FXR target genes, BSEP and Short Heterodimer Partner (SHP), by this compound compared to the full agonist Tropifexor in primary rat hepatocytes.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for critical evaluation.
Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay
This biochemical assay measures the ligand-induced interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents : GST-tagged FXR-LBD, terbium-labeled anti-GST antibody (donor), fluorescently labeled coactivator peptide (e.g., from SRC1, acceptor), test compounds.
-
Procedure :
-
Test compounds are serially diluted in an appropriate buffer.
-
GST-FXR-LBD is incubated with the test compound.
-
A mixture of the terbium-labeled anti-GST antibody and the fluorescently labeled coactivator peptide is added.
-
The plate is incubated to allow for binding to reach equilibrium.
-
-
Detection : The plate is read on a TR-FRET compatible reader, exciting the terbium donor (e.g., at 340 nm) and measuring emission from both the donor and the acceptor (e.g., at 520 nm for fluorescein).
-
Data Analysis : The ratio of acceptor to donor emission is calculated. An increase in this ratio indicates ligand-induced recruitment of the coactivator peptide to the FXR-LBD. EC50 values are determined from dose-response curves.
Cell-Based FXR Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of FXR in a cellular context.
-
Cell Culture and Transfection :
-
A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Cells are transiently transfected with two plasmids: an expression vector for full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing BSEP response elements). A plasmid constitutively expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment : After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, Tropifexor) or a vehicle control.
-
Lysis and Luminescence Measurement :
-
Following an incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system, which allows for sequential measurement of firefly and Renilla luciferase.
-
-
Data Analysis : Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number. Fold induction is calculated relative to the vehicle control, and EC50 and maximal efficacy are determined from dose-response curves.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method measures the induction of endogenous FXR target gene mRNA in response to agonist treatment.
-
Cell Culture and Treatment : Primary hepatocytes (e.g., from rat or human) are cultured and treated with test compounds for a specified duration (e.g., 24 hours).
-
RNA Isolation and cDNA Synthesis :
-
Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol).
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
-
qPCR :
-
The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The reaction is run in a real-time PCR cycler.
-
-
Data Analysis : The relative expression of the target genes is calculated using the delta-delta Ct method, with normalization to the housekeeping gene. Fold change in gene expression is determined relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes can aid in understanding the distinction between partial and full FXR agonism.
A Head-to-Head Comparison of Nidufexor and Other Non-Bile Acid FXR Agonists for the Treatment of NASH
The farnesoid X receptor (FXR) has emerged as a critical therapeutic target for nonalcoholic steatohepatitis (NASH), a progressive liver disease with no currently approved pharmacological treatments.[1] As a nuclear receptor, FXR plays a central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways in the liver.[2][3] While the first-generation, bile acid-derived FXR agonist, obeticholic acid (OCA), has demonstrated histological benefit in NASH, its clinical use is often complicated by side effects such as pruritus and unfavorable lipid profile changes.[4][5] This has spurred the development of a new generation of non-bile acid FXR agonists, designed to retain therapeutic efficacy with an improved safety and tolerability profile.
This guide provides a head-to-head comparison of Nidufexor (LMB763), a partial non-bile acid FXR agonist, with other prominent non-bile acid FXR agonists currently in clinical development, including Tropifexor (LJN452), Cilofexor (GS-9674), and EDP-305. The comparison focuses on available clinical trial data, mechanisms of action, and key experimental findings.
Mechanism of Action: The FXR Signaling Pathway
FXR agonists exert their therapeutic effects by binding to and activating the farnesoid X receptor. This activation leads to the transcription of numerous target genes that collectively improve the metabolic, inflammatory, and fibrotic aspects of NASH. In the liver, FXR activation induces the expression of the short heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity. In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which signals back to the liver to suppress bile acid synthesis and also has direct effects on glucose and lipid metabolism. Furthermore, FXR activation has been shown to downregulate genes involved in lipogenesis and inflammation while upregulating those involved in fatty acid oxidation.
Clinical Efficacy and Safety Profile
The clinical development of non-bile acid FXR agonists aims to reduce liver fat, inflammation, and fibrosis in NASH patients while minimizing the adverse effects associated with OCA. The following tables summarize the key efficacy and safety data from Phase 2 clinical trials of this compound, Cilofexor, and Tropifexor.
Table 1: Efficacy of Non-Bile Acid FXR Agonists in Phase 2 NASH Trials
| Parameter | This compound (12 Weeks) | Cilofexor (24 Weeks) | Tropifexor (48 Weeks) |
| Dose(s) | 50 mg, 100 mg | 30 mg, 100 mg | 140 µg, 200 µg |
| Primary Endpoint | Change in ALT from baseline | Not explicitly stated | Change in ALT, AST, HFF |
| ALT Reduction | Significant reduction vs. placebo (p<0.05) | Significant reduction in 100 mg group | Significant reduction vs. placebo (-31.6 to -32.5 U/L vs. -8.4 U/L) |
| Hepatic Fat Reduction (MRI-PDFF) | >30% reduction in ~70% (100mg) and ~50% (50mg) of patients | ≥30% reduction in 39% of patients (100mg) vs. 13% (placebo) | Significant relative reduction vs. placebo (-31.25% to -39.54% vs. -3.58%) |
| Fibrosis Improvement | Not assessed (12-week study) | No significant change in ELF score or liver stiffness | Not explicitly stated in summary |
| Body Weight Change | Significant reduction (-1.44 to -2.02 kg) vs. placebo | Not reported | Not reported |
Table 2: Safety and Tolerability of Non-Bile Acid FXR Agonists in Phase 2 NASH Trials
| Adverse Event | This compound (12 Weeks) | Cilofexor (24 Weeks) | Tropifexor (48 Weeks) |
| Most Common AE | Pruritus | Pruritus | Pruritus |
| Pruritus Incidence | 54.1% (100mg), 29.5% (50mg) vs. 15.0% (placebo) | Moderate-severe: 14% (100mg), 4% (30mg) vs. 4% (placebo) | More pronounced in higher doses |
| LDL-Cholesterol | No significant change | Not reported | Increased vs. placebo |
| HDL-Cholesterol | Marginal decrease | Not reported | Decreased vs. placebo |
| Discontinuation due to AEs | 32% (100mg), 0% (50mg) vs. 10% (placebo) | Not explicitly stated | Not explicitly stated |
| Serious Adverse Events (SAEs) | 5.4% (100mg), 6.8% (50mg) vs. 0% (placebo) | Not reported | Not reported |
Detailed Experimental Protocols
The evaluation of these compounds relies on robust clinical trial designs. A typical Phase 2 study for a NASH therapeutic involves screening, randomization, a treatment period, and a follow-up assessment.
This compound: CLMB763X2201 Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in two cohorts.
-
Participants: 121 patients with biopsy-confirmed or phenotypic NASH, hepatic fat fraction ≥10%, and elevated ALT levels. Key exclusion criteria included cirrhosis, type 1 or uncontrolled type 2 diabetes (HbA1c ≥9.5%), and other chronic liver diseases.
-
Intervention:
-
Cohort 1: this compound 100 mg once daily vs. placebo (2:1 randomization).
-
Cohort 2: this compound 50 mg once daily vs. placebo (2:1 randomization).
-
-
Duration: 12 weeks of treatment.
-
Primary Endpoints:
-
Safety and tolerability of this compound.
-
Efficacy of this compound on ALT change from baseline to Week 12.
-
-
Secondary/Exploratory Endpoints: Change in hepatic fat fraction measured by MRI-Proton Density Fat Fraction (MRI-PDFF), body weight, and lipid parameters.
Cilofexor: NCT02854605 Study Protocol
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: 140 patients with non-cirrhotic NASH (fibrosis stages F1-F3) and hepatic steatosis diagnosed by MRI-PDFF.
-
Intervention: Cilofexor 100 mg, Cilofexor 30 mg, or placebo once daily.
-
Duration: 24 weeks.
-
Key Endpoints: Reductions in hepatic steatosis (MRI-PDFF), liver biochemistry (ALT, AST, GGT), serum bile acids, and markers of fibrosis (ELF score, liver stiffness).
Head-to-Head Analysis and Discussion
Direct, head-to-head clinical trials comparing different non-bile acid FXR agonists are not yet available. However, cross-trial comparisons of Phase 2 data provide valuable insights.
Efficacy: All three compounds—this compound, Cilofexor, and Tropifexor—demonstrated a statistically significant reduction in ALT levels and hepatic fat content, key surrogate markers of improvement in NASH. This compound's 12-week trial showed a robust effect on liver fat, with approximately 70% of patients in the 100 mg group achieving a ≥30% reduction. Cilofexor achieved a similar endpoint in 39% of patients in its 100 mg group over 24 weeks. The longer, 48-week study of Tropifexor also showed a profound reduction in liver fat. Notably, this compound was also associated with a significant reduction in body weight, an effect not highlighted in the reports for the other agonists.
Safety and Tolerability: Pruritus remains the most common class-wide side effect, reported for all non-bile acid FXR agonists. The incidence and severity appear to be dose-dependent. For this compound, pruritus was reported in 54.1% of patients at the 100 mg dose, leading to a high discontinuation rate (32%). In contrast, the 50 mg dose was better tolerated, with no discontinuations due to adverse events. Cilofexor also showed a higher rate of moderate-to-severe pruritus at its 100 mg dose compared to the 30 mg dose. A key differentiating factor for non-bile acid agonists compared to OCA is their effect on the lipid profile. This compound showed no significant change in LDL cholesterol and only a marginal decrease in HDL cholesterol. In contrast, reports suggest Tropifexor, similar to OCA, may lead to an increase in LDL and a decrease in HDL levels.
Partial vs. Full Agonism: this compound is characterized as a partial FXR agonist, whereas others like Cilofexor and Tropifexor are typically described as full agonists. Preclinical research suggests that partial agonism might offer a "ceiling" effect, providing sufficient FXR activation for therapeutic benefit in metabolic regulation while potentially mitigating the over-activation that could lead to side effects like pruritus or adverse lipid changes. This hypothesis is supported by the tolerability profile of the 50 mg this compound dose.
Conclusion
This compound and other non-bile acid FXR agonists like Cilofexor and Tropifexor have shown promising results in early-phase clinical trials for NASH, successfully reducing liver fat and enzyme levels. The primary challenge remains balancing efficacy with the class-wide side effect of pruritus. This compound's profile as a partial agonist, particularly at the 50 mg dose, suggests a potentially favorable therapeutic window with significant efficacy and better tolerability compared to its higher dose. The lack of adverse impact on LDL cholesterol is a significant potential advantage over other FXR agonists. As these molecules advance into later-stage trials, a clearer picture will emerge regarding their long-term efficacy on histological endpoints, such as fibrosis resolution, and their ultimate place in the future landscape of NASH therapy.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
Nidufexor's Efficacy in Preclinical Models: A Comparative Analysis for Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Nidufexor (LMB763), a non-steroidal, partial farnesoid X receptor (FXR) agonist, in the context of Nonalcoholic Steatohepatitis (NASH). Data is presented from various animal models, with a focus on quantitative outcomes and direct comparisons with other FXR agonists where available. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Farnesoid X Receptor (FXR) Activation: A Key Therapeutic Strategy in NASH
This compound is a selective FXR agonist. The activation of FXR, a nuclear receptor highly expressed in the liver and intestine, plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] In the context of NASH, FXR agonism has been shown to reduce hepatic steatosis, inflammation, and fibrosis, making it a promising therapeutic target.[2][4]
Below is a diagram illustrating the signaling pathway of FXR activation.
Cross-Validation of this compound's Efficacy in Animal Models
The efficacy of this compound has been evaluated in different preclinical models of NASH, each with distinct characteristics that mimic various aspects of the human disease.
STAM™ Mouse Model (Chemically and Diet-Induced NASH)
The STAM™ model is a widely used model that progresses from steatosis to NASH and fibrosis.
Experimental Workflow:
In a key study, this compound demonstrated significant improvements in NASH pathology in the STAM™ mouse model.
Table 1: Efficacy of this compound in the STAM™ Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg) | Obeticholic Acid (OCA) (30 mg/kg) |
|---|---|---|---|
| NAFLD Activity Score (NAS) | 6.5 ± 0.3 | 3.2 ± 0.4*** | 5.5 ± 0.5 |
| Liver Triglycerides (mg/g) | 45.2 ± 5.1 | 20.1 ± 3.2** | 38.7 ± 4.9 |
| Fibrosis (Sirius Red Area %) | 4.2 ± 0.5 | 1.8 ± 0.3** | 3.5 ± 0.4 |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle Control.
These results indicate that this compound was more effective than the first-generation FXR agonist Obeticholic Acid in reducing the NAFLD Activity Score, liver triglycerides, and fibrosis in this model.
db/db Mouse Model (Genetic Model of Obesity and Type 2 Diabetes)
Comparison with Other FXR Agonists
While direct head-to-head studies are limited, a comparison of data from separate studies on different FXR agonists in various NASH models can provide valuable insights.
Table 2: Comparative Efficacy of FXR Agonists in Preclinical NASH Models
| Compound | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound | STAM™ Mouse | Significant reduction in NAS, liver triglycerides, and fibrosis. | |
| Tropifexor | STAM™ Mouse & AMLN Mouse | Reversed established fibrosis and reduced NAS in STAM model. Markedly reduced steatohepatitis and fibrosis in AMLN model. | |
| Cilofexor | Rat NASH Model (CDHFD + NaNO2) | Dose-dependent reduction in hepatic fibrosis and portal hypertension. |
| Obeticholic Acid (OCA) | STAM™ Mouse | Modest reduction in NAS and fibrosis. | |
It is important to note that the different animal models and experimental protocols used in these studies make direct comparisons of the magnitude of effect challenging. However, the available data suggests that second-generation non-steroidal FXR agonists like this compound, Tropifexor, and Cilofexor may offer improved efficacy over the first-generation bile acid-derived agonist OCA in preclinical models of NASH.
Experimental Protocols
STAM™ Mouse Model Protocol
-
Induction of Diabetes: On day 2 after birth, male C57BL/6J mice are injected intraperitoneally with a low dose of streptozotocin (200 µ g/mouse ).
-
Diet: At 4 weeks of age, mice are fed a high-fat diet (HFD; 60% of calories from fat).
-
Disease Progression: Steatosis typically develops by 6 weeks of age, progressing to NASH with fibrosis by 9-12 weeks.
-
Treatment: this compound (or other compounds) is administered orally, typically from week 6 or 9 onwards, for a specified duration.
-
Endpoint Analysis: Livers are harvested for histological analysis (H&E for NAS, Sirius Red for fibrosis) and measurement of liver triglycerides and other biomarkers.
db/db Mouse Model of NASH
-
Animal Strain: Male db/db mice (on a C57BL/6J background) and their lean littermates are used.
-
Diet: Mice are typically fed a methionine- and choline-deficient (MCD) diet or a high-fat diet to induce NASH features on top of their genetic predisposition.
-
Treatment: The therapeutic agent is administered for a defined period.
-
Endpoint Analysis: Endpoints include assessment of liver histology, gene expression analysis of metabolic and fibrotic markers, and measurement of metabolic parameters like glucose and insulin levels.
Conclusion
Preclinical data, primarily from the STAM™ mouse model, demonstrate the potential of this compound as a therapeutic agent for NASH, showing significant reductions in steatosis, inflammation, and fibrosis. While direct comparative data across multiple animal strains and against other new-generation FXR agonists is still emerging, the available evidence suggests a favorable profile for this compound. Further cross-validation in genetically diverse animal models that more closely mimic the metabolic syndrome in humans will be crucial in fully elucidating its therapeutic potential and guiding clinical development.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Nidufexor and Other FXR Modulators in Gene Expression
For researchers, scientists, and drug development professionals navigating the complex terrain of Farnesoid X Receptor (FXR) modulation for nonalcoholic steatohepatitis (NASH), a deep understanding of how different compounds alter gene expression is paramount. This guide provides an objective comparison of the transcriptomic effects of Nidufexor, a novel FXR partial agonist, with other prominent FXR modulators, supported by experimental data from RNA-sequencing (RNA-seq) analyses.
This compound (LMB763) has emerged as a promising therapeutic candidate for NASH, demonstrating the ability to reduce steatosis, inflammation, and fibrosis in preclinical models.[1] Its mechanism of action, like other FXR modulators, involves the regulation of a cascade of genes pivotal to lipid metabolism, bile acid homeostasis, and inflammatory responses. This comparison guide delves into the nuances of these genetic regulatory profiles, offering a side-by-side view of this compound's performance against other key players in the field.
Comparative Gene Expression Profiles
RNA-seq analysis provides a comprehensive snapshot of the transcriptomic changes induced by FXR modulators. Below, we summarize the quantitative data on the differential gene expression observed with this compound and its counterparts.
Head-to-Head Comparison: this compound vs. Obeticholic Acid (OCA)
A key study conducted in a murine model of NASH provides a direct comparative analysis of this compound and Obeticholic Acid (OCA), a well-characterized FXR agonist. The preliminary transcriptomic profiling revealed that this compound (referred to as compound 1 in the study) modulates a broader spectrum of genes associated with NASH pathology compared to OCA.[1]
| Feature | This compound (Compound 1) | Obeticholic Acid (OCA) | Reference |
| Total Differentially Expressed Genes in NASH model | 888 | - | [1] |
| Modulation of "NASH-specific" genes | 250 | 16 | [1] |
Key FXR target genes were shown to be regulated by this compound, indicating strong engagement of the FXR pathway. These include genes crucial for bile acid synthesis and transport, as well as lipid metabolism.
Table 1: Comparison of this compound and Obeticholic Acid on Key FXR Target Gene Expression
| Gene | Gene Function | This compound (Compound 1) Effect | Obeticholic Acid (OCA) Effect | Reference |
| Nr0b2 (SHP) | Small heterodimer partner; a key transcriptional repressor of bile acid synthesis. | Upregulated | Partially reverted NASH-induced dysregulation | [2] |
| OSTb | Organic solute transporter beta; involved in bile acid efflux. | Upregulated | - | |
| Cyp8b1 | Sterol 12-alpha-hydroxylase; involved in bile acid synthesis. | Downregulated | - | |
| BSEP (Abcb11) | Bile salt export pump; crucial for bile acid transport. | Upregulated | Partially reverted NASH-induced dysregulation |
Note: This table is a qualitative summary based on available data. Quantitative fold-change values would be derived from the supplementary data of the referenced study.
Other FXR Modulators: Tropifexor and Cilofexor
While a direct head-to-head RNA-seq comparison with this compound is not available in the same study, independent research provides insights into the gene expression profiles of other notable FXR modulators.
Table 2: Gene Expression Modulation by Tropifexor and Cilofexor in NASH Models
| FXR Modulator | Key Findings from RNA-seq/Gene Expression Analysis | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Tropifexor | In a NASH mouse model, 461 genes were differentially expressed. The gene signature was associated with a reduction in oxidative stress, fibrogenesis, and inflammation. The effects were superior to OCA at the tested doses. | Antioxidative stress genes | Proinflammatory and profibrotic genes | |
| Cilofexor | In a rat NASH model, Cilofexor dose-dependently induced FXR target genes in both the liver and ileum. This was accompanied by a reduction in the expression of fibrosis-related genes. | shp, fgf15 | cyp7a1, col1a1, pdgfr-β |
Experimental Protocols
The following section outlines a typical methodology for RNA-seq analysis used to compare the gene expression profiles of FXR modulators in a preclinical NASH model, based on the procedures described in the referenced literature.
1. Animal Model and Treatment:
-
A relevant animal model of NASH is established, for instance, a diet-induced obese mouse model.
-
Animals are randomized into treatment groups to receive either the vehicle control, this compound, or other FXR modulators at specified doses and for a defined duration.
2. Tissue Collection and RNA Extraction:
-
At the end of the treatment period, animals are euthanized, and liver tissues are collected.
-
Total RNA is extracted from the liver samples using standard methods, such as TRIzol reagent, followed by purification.
3. Library Preparation and Sequencing:
-
The quality and integrity of the extracted RNA are assessed using a bioanalyzer.
-
RNA-seq libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., mouse genome mm10).
-
Quantification: The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated between the treatment groups and the vehicle control. This typically involves calculating fold changes and p-values (or adjusted p-values).
-
Pathway and Gene Ontology Analysis: Differentially expressed genes are further analyzed to identify enriched biological pathways and gene ontology terms, providing insights into the biological processes affected by the FXR modulators.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological pathways.
References
Independent Analysis of Nidufexor Research: A Comparative Guide for Scientists
Absence of Independent Replication: Despite a thorough review of publicly available scientific literature and clinical trial databases, no independent replications of the published research findings for the farnesoid X receptor (FXR) agonist Nidufexor (LMB763) have been identified. All available data on the efficacy and safety of this compound originate from studies sponsored by Novartis, the drug's developer. This guide, therefore, provides a comparative analysis based on the sponsor's reported findings for this compound and publicly available data from clinical trials of other relevant non-alcoholic steatohepatitis (NASH) and diabetic nephropathy therapies.
Introduction to this compound and its Mechanism of Action
This compound is a non-bile acid, partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[2][3] As a partial agonist, this compound is designed to elicit a therapeutic effect on these pathways with potentially a more favorable safety profile compared to full FXR agonists.[4] this compound has been investigated in Phase 2 clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.[1]
Comparative Efficacy in Non-Alcoholic Steatohepatitis (NASH)
This compound was evaluated in the Phase 2 CLMB763X2201 clinical trial for the treatment of NASH. The trial assessed the efficacy of 50 mg and 100 mg daily doses of this compound compared to placebo over a 12-week period. Key efficacy endpoints included changes in alanine aminotransferase (ALT) levels, a marker of liver injury, and hepatic fat fraction as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
For comparison, this guide includes data from other FXR agonists, Tropifexor and Obeticholic Acid, as well as two drugs with different mechanisms of action for NASH: the thyroid hormone receptor-β agonist Resmetirom and the pan-PPAR agonist Lanifibranor.
Table 1: Comparison of Efficacy in NASH Clinical Trials
| Drug (Trial) | Mechanism of Action | Dose(s) | Treatment Duration | Key Efficacy Endpoint(s) & Results |
| This compound (CLMB763X2201) | Partial FXR Agonist | 50 mg, 100 mg | 12 Weeks | ALT Reduction: Statistically significant reduction vs. placebo (p < 0.05).Hepatic Fat Reduction (MRI-PDFF): ~50% of 50 mg group and ~70% of 100 mg group had ≥30% reduction vs. <5% for placebo. |
| Tropifexor (FLIGHT-FXR) | FXR Agonist | 140 µg, 200 µg | 12 Weeks (Interim Analysis) | ALT Reduction: Dose-dependent reductions.Hepatic Fat Reduction: Dose-dependent reductions. |
| Obeticholic Acid (REGENERATE) | FXR Agonist | 10 mg, 25 mg | 18 Months (Interim Analysis) | Fibrosis Improvement (≥1 stage with no worsening of NASH): 18% (10 mg), 23% (25 mg) vs. 12% (placebo, p=0.0002 for 25 mg). |
| Resmetirom (MAESTRO-NASH) | THR-β Agonist | 80 mg, 100 mg | 52 Weeks | NASH Resolution (no worsening of fibrosis): 25.9% (80 mg), 29.9% (100 mg) vs. 9.7% (placebo, p<0.001).Fibrosis Improvement (≥1 stage with no worsening of NASH): 24.2% (80 mg), 25.9% (100 mg) vs. 14.2% (placebo, p<0.001). |
| Lanifibranor (NATIVE) | Pan-PPAR Agonist | 800 mg, 1200 mg | 24 Weeks | SAF Activity Score Reduction (≥2 points with no worsening of fibrosis): 48% (800 mg), 55% (1200 mg) vs. 33% (placebo, p=0.007 for 1200 mg).NASH Resolution (no worsening of fibrosis): 39% (800 mg), 49% (1200 mg) vs. 22% (placebo). |
Comparative Efficacy in Diabetic Nephropathy
This compound was also investigated for the treatment of diabetic kidney disease in the Phase 2 CLMB763X2202 trial. The primary efficacy measure was the change in urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
Table 2: Efficacy of this compound in Diabetic Nephropathy
| Drug (Trial) | Mechanism of Action | Dose | Treatment Duration | Key Efficacy Endpoint & Result |
| This compound (CLMB763X2202) | Partial FXR Agonist | 50 mg | 24 Weeks | UACR Reduction: After 24 weeks, the level of albumin in the urine went down more in participants who took this compound than those who took placebo. |
Safety and Tolerability Profile
The safety profile of this compound in the NASH trial was notable for a dose-dependent increase in pruritus (itching), a common side effect of FXR agonists.
Table 3: Comparison of Key Adverse Events in NASH Trials (%)
| Adverse Event | This compound (100 mg) | This compound (50 mg) | Placebo (NASH) | Obeticholic Acid (25 mg) | Placebo (OCA Trial) | Resmetirom (80/100 mg) | Placebo (Resmetirom Trial) | Lanifibranor (800/1200 mg) | Placebo (Lanifibranor Trial) |
| Pruritus | 54.1 | 29.5 | 15.0 | High Incidence | Low Incidence | Not Reported as a Key AE | Not Reported as a Key AE | Not Reported as a Key AE | Not Reported as a Key AE |
| Nausea | 18.9 | 11.4 | 5.0 | Common | Less Common | More Frequent than Placebo | Less Frequent | More Frequent than Placebo | Less Frequent |
| Diarrhea | Not Reported as a Key AE | Not Reported as a Key AE | Not Reported as a Key AE | Common | Less Common | More Frequent than Placebo | Less Frequent | More Frequent than Placebo | Less Frequent |
| Increased LDL-C | No Change | No Change | No Change | Observed | Not Observed | Not Reported as a Key AE | Not Reported as a Key AE | Not Reported as a Key AE | Not Reported as a Key AE |
Experimental Protocols
This compound NASH Trial (CLMB763X2201) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, two-cohort Phase 2 study.
-
Participants: 121 patients with biopsy-confirmed or phenotypic NASH.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (50 mg or 100 mg) or a matching placebo once daily for 12 weeks.
-
Key Assessments:
-
Hepatic Fat Fraction: Measured by MRI-PDFF at baseline and at the end of treatment.
-
Liver Enzymes: Serum ALT levels were monitored throughout the study.
-
Safety: Assessed through the monitoring of adverse events.
-
This compound Diabetic Nephropathy Trial (CLMB763X2202) Methodology
-
Study Design: A randomized, patient-and-physician blinded, placebo-controlled, 24-week proof-of-concept Phase 2 trial.
-
Participants: Patients with diabetic nephropathy due to type 2 diabetes receiving standard of care (ACE inhibitors or ARBs).
-
Intervention: Patients were randomized 1:1 to receive either this compound 50 mg or placebo once daily for 24 weeks.
-
Key Assessments:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Measured from 24-hour urine collections at baseline and at week 24.
-
Safety: Monitored through adverse event reporting.
-
Visualizing the Science: Signaling Pathways and Workflows
To further understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for a NASH clinical trial.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Generalized NASH Clinical Trial Workflow.
References
A Comparative Safety Analysis of Nidufexor and Other Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] The development of FXR agonists has been a major focus of pharmaceutical research, leading to a range of molecules with distinct chemical structures and pharmacological profiles. While the first-generation bile acid-derived agonist, Obeticholic Acid (OCA), has demonstrated efficacy, its use is associated with significant side effects.[2][3] This has spurred the development of novel non-steroidal and partial FXR agonists, including Nidufexor, Cilofexor, and Tropifexor, with the aim of improving the safety and tolerability profile while retaining therapeutic benefits.[4][5]
This guide provides an objective comparison of the safety profile of this compound against other prominent FXR agonists, supported by data from clinical trials.
Comparative Safety Profile
The most frequently reported adverse events (AEs) for FXR agonists are class effects, primarily pruritus (itching) and alterations in lipid profiles. The incidence and severity of these AEs, however, appear to vary between compounds, potentially due to differences in their structure, potency, and degree of FXR activation.
Pruritus
Pruritus is the most common treatment-emergent adverse event associated with FXR agonists and a primary reason for treatment discontinuation. The effect is dose-dependent and observed across both steroidal and non-steroidal agonists.
-
This compound (LMB763): In a Phase 2 trial in patients with NASH, pruritus was the most frequent AE, with a clear dose-dependent incidence: 54.1% in the 100 mg group and 29.5% in the 50 mg group, compared to 15.0% in the placebo group. The higher dose was also associated with a greater rate of treatment discontinuation due to AEs.
-
Obeticholic Acid (OCA): Data from the large Phase 3 REGENERATE trial showed that 51% of patients on the 25 mg dose and 28% on the 10 mg dose experienced pruritus, versus 19% with placebo. Severe pruritus was a cause for trial discontinuation in 9% of patients in the 25 mg group.
-
Cilofexor (GS-9674): In a 24-week Phase 2 study in NASH patients, moderate to severe pruritus was more common in the 100 mg group (14%) compared to the 30 mg group (4%) and placebo (4%).
-
Tropifexor (LJN452): Pruritus was the most frequent AE in a Phase 2 study in PBC patients, affecting 52.5% of participants across all tropifexor dose groups compared to 28.6% of those on placebo. In NASH patients, pruritus-related discontinuation rates were low but dose-dependent (2% for 140 mcg and 6% for 200 mcg).
| Table 1: Incidence of Pruritus in Key Clinical Trials of FXR Agonists | | :--- | :--- | :--- | :--- | | Compound | Dose(s) | Indication | Incidence of Pruritus (%) | | This compound | 50 mg | NASH | 29.5% | | | 100 mg | NASH | 54.1% | | | Placebo | NASH | 15.0% | | Obeticholic Acid | 10 mg | NASH | 28.0% | | | 25 mg | NASH | 51.0% | | | Placebo | NASH | 19.0% | | Cilofexor | 30 mg | NASH | 4.0% (Moderate-Severe) | | | 100 mg | NASH | 14.0% (Moderate-Severe) | | | Placebo | NASH | 4.0% (Moderate-Severe) | | Tropifexor | 30-150 µg | PBC | 52.5% (Any Grade) | | | Placebo | PBC | 28.6% (Any Grade) |
Lipid Profile Alterations
Changes in serum lipid levels, specifically an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C), are another well-documented class effect of FXR agonists.
-
This compound (LMB763): A 12-week Phase 2 study showed that total cholesterol and LDL-C did not change significantly, while HDL-C fell only marginally. This suggests a potentially more favorable lipid profile compared to other agonists, although longer-term studies are needed.
-
Obeticholic Acid (OCA): OCA treatment leads to a well-characterized increase in LDL-C, which occurs early in therapy. In the REGENERATE trial, 17% of patients in the OCA groups required initiation or intensification of statin therapy for elevated LDL, compared to 7% in the placebo group.
-
Cilofexor (GS-9674): Data on lipid changes with Cilofexor are less pronounced compared to OCA.
-
Tropifexor (LJN452): While a first-in-human study in healthy volunteers showed no significant lipid changes, studies in NASH patients revealed a dose-related increase in LDL-C.
| Table 2: Notable Impact on Lipid Parameters in Key Clinical Trials | | :--- | :--- | :--- | :--- | | Compound | Trial/Study | LDL-C Change | HDL-C Change | | This compound | Phase 2 NASH | No significant change | Marginal decrease | | Obeticholic Acid | REGENERATE (NASH) | Significant increase | Decrease | | Cilofexor | Phase 2 NASH | Not reported as significant | Not reported as significant | | Tropifexor | FLIGHT-FXR (NASH) | Dose-related increase | Decrease |
Hepatobiliary and Other Adverse Events
Beyond pruritus and lipid changes, the overall safety profiles include various other AEs. Of particular importance is the potential for hepatotoxicity.
-
This compound (LMB763): Other common AEs in the Phase 2 trial included nausea, increased urine protein/creatinine ratio, and hyperglycemia, all of which were more frequent at the 100 mg dose. Serious adverse events were reported in 6.8% of the 50 mg group and 5.4% of the 100 mg group.
-
Obeticholic Acid (OCA): OCA is associated with a risk of serious, dose-dependent hepatotoxicity, particularly in patients with decompensated cirrhosis or portal hypertension. The REGENERATE trial also noted a higher incidence of gallbladder-related AEs (e.g., gallstones) in the 25 mg OCA group (3%) compared to placebo (<1%).
-
Cilofexor (GS-9674): In healthy volunteers, the most frequently observed TEAE was headache. Cilofexor was generally well-tolerated in Phase 2 studies in patients with NASH and PSC.
-
Tropifexor (LJN452): In a study of healthy volunteers, two subjects discontinued treatment due to asymptomatic elevation of liver transaminases. Overall, AEs were mostly mild in severity in patient trials.
| Table 3: Incidence of Other Common Treatment-Emergent Adverse Events (TEAEs) in NASH Trials | | :--- | :--- | :--- | :--- | :--- | | Adverse Event (%) | This compound 100 mg | This compound 50 mg | OCA 25 mg | Placebo | | Nausea | 18.9% | 11.4% | N/A | 5.0% | | Increased Urine Protein/Creatinine | 18.9% | 18.2% | N/A | 7.5% | | Hyperglycemia | 10.8% | 9.1% | N/A | 0% | | Gallbladder-related AEs | N/A | N/A | 3.0% | <1.0% |
Mechanisms and Signaling Pathways
FXR Signaling Pathway
FXR acts as a nuclear receptor activated by bile acids. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR Response Elements (FXREs) on the DNA, regulating the transcription of target genes. A key target is the Small Heterodimer Partner (SHP), which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to FXR's therapeutic effect in cholestatic diseases. FXR also represses SREBP-1c to reduce lipogenesis, contributing to its anti-steatotic effects.
Caption: Simplified FXR signaling pathway in hepatocytes.
Logical Relationship of FXR Agonist Class Effects
The activation of FXR leads to both desired therapeutic outcomes and mechanism-based side effects. Pruritus and dyslipidemia are considered on-target effects linked directly to FXR activation. The pruritus mechanism is not fully elucidated but may involve the upregulation of cytokines like IL-31. The increase in LDL-C is thought to result from FXR-mediated changes in cholesterol metabolism, including reduced expression of the LDL receptor (LDLR) in the liver.
Caption: Logical diagram of FXR agonist on-target effects.
Experimental Methodologies
The safety and tolerability of FXR agonists are typically evaluated in randomized, double-blind, placebo-controlled clinical trials.
Representative Phase 2 Clinical Trial Protocol
A typical Phase 2 study is designed to assess the safety, tolerability, and efficacy of an investigational FXR agonist in a target patient population, such as adults with biopsy-proven or phenotypically diagnosed NASH and evidence of fibrosis.
-
Patient Population: Key inclusion criteria often include evidence of NASH (e.g., elevated ALT, hepatic fat fraction ≥8-10% by MRI-PDFF). Major exclusion criteria typically include cirrhosis, other causes of chronic liver disease, excessive alcohol consumption, and uncontrolled type 2 diabetes.
-
Study Design: Participants are randomized in a predefined ratio (e.g., 1:1:1 or 2:1) to receive one of several doses of the investigational drug or a matching placebo, administered orally once daily for a period of 12 to 48 weeks.
-
Safety and Tolerability Assessments: This is the primary objective. It involves:
-
Monitoring of Adverse Events (AEs): All AEs are recorded at each study visit and graded for severity (e.g., mild, moderate, severe) and relationship to the study drug.
-
Clinical Laboratory Tests: Comprehensive metabolic panels, liver function tests (ALT, AST, ALP, Bilirubin), lipid panels (LDL-C, HDL-C, Triglycerides), and hematology are monitored at baseline and regular intervals throughout the study.
-
Pruritus Assessment: Specific scales, such as a Visual Analogue Scale (VAS), are often used to quantitatively measure the severity of itching.
-
-
Pharmacodynamic and Efficacy Assessments: Secondary endpoints include changes in biomarkers of FXR activation (e.g., FGF19, C4), markers of liver injury (e.g., ALT), and imaging-based assessments of hepatic steatosis (MRI-PDFF).
Caption: A typical experimental workflow for a Phase 2 trial.
Conclusion
The development of FXR agonists represents a significant advance in the potential treatment of chronic liver diseases. However, on-target adverse events remain a key challenge. The available clinical data indicate that pruritus and dyslipidemia are class effects of FXR agonism.
This compound, a partial FXR agonist, demonstrates a safety profile consistent with this class but with notable dose-dependency. The 50 mg dose appears better tolerated than the 100 mg dose, particularly concerning pruritus and discontinuation rates. Furthermore, its effect on lipid profiles in a 12-week study appears less pronounced than that reported for the full agonist Obeticholic Acid. Non-steroidal full agonists like Cilofexor and Tropifexor also induce pruritus, though the overall safety profiles appear manageable in clinical studies. Obeticholic Acid carries the additional significant risk of severe liver injury in patients with advanced cirrhosis.
Ultimately, the differentiation between these compounds will depend on achieving a therapeutic window that maximizes efficacy in improving liver histology while minimizing treatment-limiting side effects. The safety profile of this compound suggests that modulating the degree of FXR activation through partial agonism may be a viable strategy to improve this therapeutic index.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nidufexor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Nidufexor.
This compound (also known as LMB-763) is an orally-available farnesoid X receptor (FXR) agonist investigated for the treatment of nonalcoholic steatohepatitis (NASH).[1][2] Adherence to proper disposal protocols is crucial to mitigate potential hazards to personnel and the environment.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
This necessitates careful handling and disposal to prevent oral ingestion and release into the environment.[3]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H410: Very toxic to aquatic life with long lasting effects | Not specified | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical disposal and specific information for this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the waste container is compatible with this compound.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the start date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste disposal schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, collect the spillage and dispose of it as hazardous waste.
-
Consult your institution's spill response protocol for detailed instructions.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash. Its high aquatic toxicity can have severe environmental consequences.
-
Do not attempt to neutralize or treat this compound waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and trust in their research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nidufexor
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Nidufexor (LMB763), a farnesoid X receptor (FXR) agonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent bioactive compound that requires careful handling. The primary known hazards are summarized below.
Hazard Classification:
| Hazard Statement | Classification | Precautionary Statement |
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following equipment must be worn at all times when handling this compound.
Required Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Nitrile or other chemically resistant gloves are required. |
| Body | Impervious Clothing | A fully buttoned laboratory coat is the minimum requirement. |
| Respiratory | Suitable Respirator | Use in areas with appropriate exhaust ventilation. |
Source: DC Chemicals Safety Data Sheet[1]
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or environmental contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work should be conducted in a designated area, preferably within a chemical fume hood or an area with appropriate exhaust ventilation[1].
-
Weighing and Reconstitution:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Clean all work surfaces to prevent cross-contamination.
-
Decontaminate all equipment used for handling this compound.
-
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Source: DC Chemicals Safety Data Sheet, MedchemExpress
Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Emergency Procedures and Disposal Plan
In the event of an emergency, follow these procedures.
Emergency Response:
| Situation | Action |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Spillage | Collect spillage and dispose of it in an approved waste disposal plant. Avoid release to the environment. |
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant.
Scientific Context: Mechanism of Action
This compound is a non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, this compound can modulate gene expression involved in these pathways, which is the basis for its investigation in nonalcoholic steatohepatitis (NASH).
Visual Workflows
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Procedural flow for the proper disposal of this compound-contaminated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
